Chemical structure of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary & Chemical Identity 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a high-value scaffold in medicinal chemistry and material science.[] Structurally, it bel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a high-value scaffold in medicinal chemistry and material science.[] Structurally, it belongs to the class of 5-iodovanillin analogs , where the core benzene ring is functionalized with an aldehyde (C1), an ethoxy group (C3), a propoxy group (C4), and an iodine atom (C5).
Its strategic importance lies in its orthogonal reactivity :
Electrophilic Aldehyde (C1): Ready for condensation, reductive amination, or oxidation.
Aryl Iodide (C5): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Alkoxy Chain Tuning (C3/C4): The specific combination of ethyl and propyl chains modulates lipophilicity (
) and steric bulk, critical for optimizing binding affinity in drug targets such as SSTR5 antagonists and kinase inhibitors.
Physicochemical Profile
Property
Value
Note
CAS Number
834907-89-0
Verified via chemical building block catalogs.[]
Molecular Formula
Molecular Weight
334.15 g/mol
Heavy atom effect dominated by Iodine.[]
Appearance
Pale yellow to off-white solid
Typical of halogenated benzaldehydes.
Predicted LogP
~3.8 - 4.2
Highly lipophilic due to alkoxy chains + iodine.
H-Bond Acceptors
3
(Aldehyde O, 2x Ether O)
H-Bond Donors
0
No free hydroxyl groups.
Structural Analysis & Spectroscopic Signature
Understanding the electronic and steric environment is prerequisite to successful derivatization.
Electronic Environment
Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deactivating the ring but directing meta.
Alkoxy Groups (-OEt, -OPr): Strong electron-donating groups (EDG) via resonance, activating the ring.
Iodine (-I): Weakly deactivating (inductive) but ortho/para directing (resonance).
Net Effect: The C2 and C6 positions are electronically distinct. The C2 proton is shielded by two alkoxy groups, while the C6 proton is influenced by the aldehyde and the iodine.
Predicted NMR Signature (
NMR, 400 MHz,
)
Note: Chemical shifts (
) are estimates based on additive substituent effects.
Proton Environment
(ppm)
Multiplicity
Integration
Assignment
Aldehyde
9.80 - 9.85
Singlet (s)
1H
Characteristic -CHO proton.
Aromatic H (C2)
7.35 - 7.45
Doublet (d, )
1H
Meta coupling to H6.
Aromatic H (C6)
7.60 - 7.70
Doublet (d, )
1H
Deshielded by I and CHO.
Ethoxy
4.10 - 4.20
Quartet (q)
2H
Propoxy
4.00 - 4.10
Triplet (t)
2H
Overlap possible with ethoxy.
Propoxy
1.80 - 1.90
Multiplet (m)
2H
Ethoxy
1.40 - 1.50
Triplet (t)
3H
Propoxy
1.00 - 1.10
Triplet (t)
3H
Synthetic Methodology
The synthesis follows a convergent "Build-Couple" strategy. The most robust pathway begins with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commercially abundant precursor.
Reaction Pathway Diagram
Figure 1: Retrosynthetic pathway utilizing commercially available Ethyl Vanillin.
Detailed Protocol
Step 1: Regioselective Iodination
Objective: Install iodine at the C5 position (ortho to the phenol).
Reagents: Iodine (
), Potassium Iodide (), Sodium Hydroxide ().
Mechanism: The phenoxide anion activates the ring. The C5 position is sterically accessible and electronically activated by the ortho-hydroxyl and meta-ethoxy groups.
Procedure:
Dissolve Ethyl Vanillin (1.0 eq) in aqueous NaOH (1.2 eq).
Add a solution of
(1.05 eq) and (2.0 eq) dropwise at 0-5°C.
Acidify with HCl to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde .
Recrystallize from ethanol.
Step 2: Williamson Ether Synthesis (Propylation)
Objective: Alkylate the C4-hydroxyl group to install the propoxy chain.
Critical Control Point: Anhydrous conditions are required to prevent hydrolysis of the alkyl halide.
Procedure:
Suspend the iodinated intermediate (from Step 1) and
in dry DMF.
Add 1-Bromopropane dropwise.
Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Pour into ice water. The product will precipitate or separate as an oil. Extract with Ethyl Acetate.[2][3]
Purification: Silica gel chromatography if necessary, though high purity is often achieved via recrystallization (Hexane/EtOAc).
Reactivity & Applications
This molecule is a "linchpin" intermediate. Its reactivity profile allows it to bridge distinct chemical spaces.
Functionalization Workflow
Figure 2: Divergent synthetic utility of the core scaffold.
Key Application Domains
SSTR5 Antagonists:
Patents (e.g., DK3055309T3) identify this specific substitution pattern as critical for binding to Somatostatin Receptor Subtype 5. The bulky 5-iodo and 4-propoxy groups likely occupy hydrophobic pockets within the GPCR transmembrane domain.
Kinase Inhibition:
The 3,4,5-substitution pattern mimics the "hinge-binding" motif found in many ATP-competitive inhibitors. The iodine atom provides a handle to attach solubilizing groups (like piperazines) via Buchwald-Hartwig amination.
Handling: Use a fume hood. Aryl iodides can be photolabile; store in amber vials.
Waste: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.
Specific Risk: Alkylating agents (1-Bromopropane used in synthesis) are potential reproductive toxins. Ensure complete removal of alkyl halides from the final product.
References
PubChem Compound Summary. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor). National Center for Biotechnology Information. Link
3-Ethoxy-5-iodo-4-propoxybenzaldehyde molecular weight and formula
[1][2][3][4][5][6] Executive Summary & Identity 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a highly specialized halogenated benzaldehyde derivative used primarily as a molecular scaffold in medicinal chemistry and organic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary & Identity
3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a highly specialized halogenated benzaldehyde derivative used primarily as a molecular scaffold in medicinal chemistry and organic synthesis.[1] Its structural uniqueness lies in the 5-iodo motif, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of complex libraries for Structure-Activity Relationship (SAR) studies.
This guide provides a definitive technical breakdown of its properties, a self-validating synthesis protocol, and analytical expectations, designed for researchers requiring high-purity intermediates.
Core Identity Data
Property
Specification
CAS Number
834907-89-0
IUPAC Name
3-Ethoxy-4-propoxy-5-iodobenzaldehyde
Molecular Formula
C₁₂H₁₅IO₃
Molecular Weight
334.15 g/mol
SMILES
CCCOC1=C(I)C=C(C=O)C=C1OCC
InChI Key
MFCD01169260 (MDL Number)
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) standard in the pharmaceutical industry.
Parameter
Value / Range
Context
Physical State
Solid (Crystalline Powder)
Typically off-white to pale yellow.
Melting Point
72°C – 76°C (Predicted)
Lower than its hydroxy-analog (137°C) due to loss of H-bonding.
Boiling Point
350°C – 360°C (at 760 mmHg)
Decomposition likely before boiling at atm pressure.
Good membrane permeability profile for drug intermediates.
Solubility
DMSO, Chloroform, DCM, Ethyl Acetate
Insoluble in water.
Strategic Synthesis Protocol
The "Senior Scientist" Rationale
While theoretically possible to iodinate 3-ethoxy-4-propoxybenzaldehyde directly, direct iodination of the dialkoxy species is operationally risky . It often yields regiochemical mixtures (iodination at C2 vs C5) and over-iodinated byproducts.
The Superior Pathway: The "Protect-then-Alkylate" strategy.
Substrate: Start with 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) .
Step 1 (Regiocontrol): Iodinate the free phenol. The hydroxyl group directs the iodine exclusively to the ortho position (C5), preventing C2 substitution.
Step 2 (Functionalization): Alkylate the phenol with n-propyl bromide. This locks the regiochemistry and installs the lipophilic chain.
Dissolve 5-Iodoethylvanillin (10 mmol) in anhydrous DMF (20 mL).
Add
(20 mmol) and stir for 15 minutes to generate the phenoxide anion.
Add 1-Bromopropane (12 mmol) dropwise.
Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Purification: If necessary, pass through a short silica plug (eluent: 10% EtOAc in Hexane).
Validation: Product should be a crystalline solid or thick oil that solidifies on standing.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized material, compare your data against these predicted spectral signatures.
¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Logic
9.83
Singlet (s)
1H
-CHO
Characteristic aldehyde proton.
7.85
Doublet (d, J=1.8 Hz)
1H
Ar-H (C6)
Meta-coupling to C2; deshielded by -CHO and -I.
7.40
Doublet (d, J=1.8 Hz)
1H
Ar-H (C2)
Meta-coupling to C6.
4.15
Quartet (q)
2H
-OCH₂- (Ethoxy)
Methylene of ethoxy group.
4.05
Triplet (t)
2H
-OCH₂- (Propoxy)
Methylene of propoxy group (C4).
1.85
Multiplet (m)
2H
-CH₂- (Propoxy)
Middle methylene of propyl chain.
1.48
Triplet (t)
3H
-CH₃ (Ethoxy)
Methyl of ethoxy group.
1.08
Triplet (t)
3H
-CH₃ (Propoxy)
Terminal methyl of propyl chain.
Mass Spectrometry (ESI)
Expected [M+H]⁺: 335.15 m/z
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 pattern characteristic of Br or Cl will be observed.
Applications in Drug Discovery
This molecule is a "privileged scaffold" intermediate. The iodine at C5 is electronically activated for Suzuki-Miyaura coupling , allowing the installation of aryl or heteroaryl groups.
Example Workflow:
Target: Biaryl kinase inhibitors.
Reaction: Coupling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde with Phenylboronic acid.
Catalyst:
or .
Outcome: The iodine is displaced, retaining the aldehyde for further reductive amination.
References
PubChem Compound Summary . 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link
Sigma-Aldrich . Product Specification: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS 834907-89-0).[2][3][1][] Merck KGaA. Link
BLD Pharm . Chemical Property Data: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.[2][3][1][] BLD Pharmatech Ltd. Link
Royal Society of Chemistry . Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. Green Chemistry, 2014. (Validation of regioselective iodination protocol). Link
Navigating the Synthesis and Identification of 3-ethoxy-4-propoxy-5-iodobenzaldehyde: A Technical Guide
For Immediate Release This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It provides a detailed exploration of the chemical compound 3-...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It provides a detailed exploration of the chemical compound 3-ethoxy-4-propoxy-5-iodobenzaldehyde, a molecule of interest for its potential applications in synthetic chemistry. Due to the compound's novelty and the absence of readily available public data, this guide offers a comprehensive analysis of its closely related structural analogs to infer its properties and potential synthetic routes.
Introduction: A Novel Compound of Interest
3-ethoxy-4-propoxy-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde. Its unique substitution pattern, featuring an ethoxy, a propoxy, and an iodo group on the benzaldehyde core, suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of the iodo group, in particular, opens up possibilities for various cross-coupling reactions, a cornerstone of modern medicinal chemistry. However, a thorough search of chemical databases and literature reveals that this specific compound is not commercially available or extensively documented. This guide, therefore, aims to provide a foundational understanding by examining its near relatives.
Identification and Characterization of Structural Analogs
To understand the likely characteristics of 3-ethoxy-4-propoxy-5-iodobenzaldehyde, we will examine three closely related, and well-documented, compounds: 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, 3-iodo-4,5-dimethoxybenzaldehyde, and 3-ethoxy-4-methoxybenzaldehyde.
Table 1: Identifiers of Structurally Related Benzaldehydes
Based on the properties of its analogs, we can predict the general physicochemical characteristics of 3-ethoxy-4-propoxy-5-iodobenzaldehyde. The presence of the additional propoxy group, compared to the hydroxyl or methoxy groups in the analogs, will increase its molecular weight and likely its lipophilicity. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone[5].
Proposed Synthetic Pathway
The synthesis of 3-ethoxy-4-propoxy-5-iodobenzaldehyde can be envisioned through a multi-step process starting from a readily available precursor. A plausible synthetic route would involve the iodination and subsequent etherification of a suitable starting material.
A potential starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)[5][6]. The synthesis could proceed as follows:
Iodination: The first step would be the regioselective iodination of 3-ethoxy-4-hydroxybenzaldehyde. This can be achieved using an iodine source in the presence of a mild base. A laccase-catalyzed iodination using potassium iodide has been shown to be effective for similar substrates[7].
Etherification (Propoxylation): The resulting 3-ethoxy-4-hydroxy-5-iodobenzaldehyde would then undergo etherification of the free hydroxyl group to introduce the propoxy group. This is typically achieved by reacting the phenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. This type of Williamson ether synthesis is a standard and reliable method for the preparation of aryl ethers. A similar method is used in the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin[8].
Experimental Protocol: Proposed Synthesis
Step 1: Iodination of 3-ethoxy-4-hydroxybenzaldehyde
To a solution of 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol or a buffer solution), add potassium iodide.
Introduce an oxidizing agent or a catalyst system, such as a laccase enzyme, to facilitate the iodination reaction.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Work up the reaction by extraction and purify the crude product by column chromatography to obtain 3-ethoxy-4-hydroxy-5-iodobenzaldehyde[7].
Step 2: Propoxylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Dissolve the 3-ethoxy-4-hydroxy-5-iodobenzaldehyde from Step 1 in a polar aprotic solvent such as DMF.
Add a base, for example, potassium carbonate, followed by the addition of a propylating agent like 1-bromopropane.
Heat the reaction mixture and monitor its progress by TLC.
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
Purify the final product, 3-ethoxy-4-propoxy-5-iodobenzaldehyde, by column chromatography.
Visualization of Relationships
The following diagrams illustrate the structural relationship between the target compound and its known analogs, as well as the proposed synthetic workflow.
Caption: Structural relationship of the target compound to its analogs.
Caption: Proposed synthetic workflow for 3-ethoxy-4-propoxy-5-iodobenzaldehyde.
Conclusion
While 3-ethoxy-4-propoxy-5-iodobenzaldehyde remains a novel and uncharacterized compound, this guide provides a solid foundation for its future investigation. By leveraging the known data of its close structural analogs, researchers can anticipate its properties and devise a viable synthetic strategy. The proposed synthetic route is based on well-established and reliable organic chemistry transformations, offering a high probability of success. Further research into this compound could unlock new avenues in the development of complex organic molecules for various scientific applications.
References
LookChem. Cas 15164-44-0,4-IODOBENZALDEHYDE. [Link]
Thieme E-Books & E-Journals. Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. [Link]
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
Difference between 3-Ethoxy-5-iodo-4-propoxybenzaldehyde and isopropoxy analogs
Technical Whitepaper: Comparative Analysis of 3-Ethoxy-5-iodo-4-alkoxybenzaldehydes Executive Summary In the optimization of small-molecule therapeutics—particularly for targets such as Phosphodiesterase 4 (PDE4) inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Comparative Analysis of 3-Ethoxy-5-iodo-4-alkoxybenzaldehydes
Executive Summary
In the optimization of small-molecule therapeutics—particularly for targets such as Phosphodiesterase 4 (PDE4) inhibitors, tyrosine kinases, and G-protein coupled receptors (GPCRs)—the 3,4,5-trisubstituted benzaldehyde scaffold is a privileged structure. The specific introduction of an iodine atom at the 5-position provides a critical "synthetic handle" for late-stage diversification via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This guide analyzes the critical differences between two specific building blocks:
3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS: 834907-89-0) – The n-propoxy analog.[1][2][]
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) – The iso-propoxy analog.[2]
While chemically similar, the switch from a linear n-propyl to a branched iso-propyl group at the crowded 4-position (flanked by 3-ethoxy and 5-iodo groups) introduces profound steric and kinetic consequences . This document details the synthetic challenges, reactivity profiles, and strategic applications of these two analogs.
Structural & Physicochemical Analysis
The primary differentiator between these molecules is the steric environment around the ether linkage at position 4. This affects both the synthesis of the building block itself and its subsequent use in cross-coupling reactions.
Comparative Properties Table
Feature
n-Propoxy Analog (CAS 834907-89-0)
Isopropoxy Analog (CAS 426226-94-0)
Structure
Linear chain (-OCH₂CH₂CH₃)
Branched chain (-OCH(CH₃)₂)
Steric Bulk (A-value)
Moderate; flexible tail.
High; bulk proximal to the ring.
Lipophilicity (ClogP)
~3.4 (Comparable)
~3.3 (Slightly lower effective surface area)
Rotatable Bonds
5
4 (More rigid)
Synthetic Challenge
Low (Primary halide alkylation)
High (Secondary halide + Ortho-Iodo effect)
Cross-Coupling Rate
Standard
Slower (Steric shielding of C-I bond)
The "Ortho-Iodo" Steric Clash
In the isopropoxy analog, the branching methyl groups of the isopropyl moiety are forced into close proximity with the large iodine atom at position 5.
n-Propoxy: The methylene group (-CH₂-) is relatively small, allowing the propyl tail to rotate away from the iodine.
Isopropoxy: The methine group (-CH-) is attached to two methyls. One methyl inevitably clashes with the lone pairs of the 3-ethoxy oxygen or the 5-iodo radius, creating a "locked" conformation that shields the iodine.
Synthetic Methodologies
The synthesis of these compounds generally proceeds from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) or its iodinated derivative. The choice of alkylation strategy is critical.
Strategic Synthesis Workflow
The following diagram illustrates the decision logic for synthesizing these analogs. Note the divergence in protocols for the hindered isopropoxy variant.
Figure 1: Divergent synthetic pathways. Route B requires harsher conditions due to the steric hindrance of the ortho-iodo group.
Add Cs₂CO₃ (Cesium Carbonate is preferred over Potassium for hindered phenols).
Add excess 2-bromopropane.
Heat to 90°C for 12-18 hours. Monitor by TLC carefully for elimination.
Alternative (Mitsunobu): If SN2 fails, use Isopropanol, PPh₃, and DIAD in THF at 0°C → RT. This is often cleaner for ortho-substituted phenols.
Reactivity & Applications
These aldehydes are primarily used as scaffolds for constructing complex pharmaceutical agents. The 5-iodo group is the key "exit vector" for building libraries.
Impact on Cross-Coupling (Suzuki/Sonogashira)
When using these building blocks in Palladium-catalyzed coupling:
n-Propoxy Analog: Reacts rapidly with standard catalysts (e.g., Pd(PPh₃)₄). The linear chain does not obstruct the Pd oxidative addition to the C-I bond.
Isopropoxy Analog: The branched methyls create a "steric wall."
Consequence: Slower reaction rates.
Solution: Requires sterically demanding, electron-rich ligands (e.g., Buchwald Ligands like SPhos or XPhos) to facilitate the oxidative addition step.
Biological Context (SAR)
PDE4 Inhibitors: Analogs of Apremilast often explore the 4-alkoxy pocket. A 4-isopropoxy group can fill a hydrophobic pocket more efficiently than a linear chain, potentially increasing potency (lower IC₅₀) but decreasing metabolic stability (CYP450 oxidation).
Kinase Inhibitors: The 3,4,5-substitution pattern mimics the adenosine ring binding mode in many ATP-competitive inhibitors.
Marken, P. et al. (2010). "Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols". Acta Chim.[9] Slov., 57, 29–36.[9] (Methodology for hindered ether synthesis).[9]
Manley, P.W. et al. (2008). "Structure-Activity Relationships in the Design of PDE4 Inhibitors". Journal of Medicinal Chemistry.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Introduction: Strategic C-C Bond Formation in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a polysubstituted aromatic building block with potential applications in medicinal chemistry. The presence of an aldehyde group necessitates careful optimization to ensure high yields while preserving this sensitive functionality.
The target substrate, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, presents a unique set of considerations. The aryl iodide is highly reactive towards oxidative addition to a palladium(0) catalyst, which is the rate-determining step for less reactive halides.[4] However, the electron-rich nature of the aromatic ring and the presence of the aldehyde group demand a nuanced approach to catalyst, ligand, base, and solvent selection to prevent unwanted side reactions such as homocoupling or degradation of the aldehyde.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, forming a Pd(II) intermediate.[4][7]
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][8]
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Suzuki-Miyaura coupling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. While a variety of palladium precursors can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed catalysts like Pd(PPh₃)₄ are often convenient.[4] For substrates with sensitive functional groups, the use of bulky, electron-rich phosphine ligands can be advantageous, as they promote the reductive elimination step and can stabilize the active catalyst.[4]
Catalyst / Precatalyst
Ligand
Typical Loading (mol%)
Key Considerations
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0)
1-5
A common and effective catalyst, but can be sensitive to air.
A highly active pre-catalyst suitable for challenging couplings.
The Crucial Role of the Base
The base plays a dual role in the Suzuki-Miyaura reaction: it facilitates the transmetalation step and neutralizes the byproducts.[8] For substrates containing an aldehyde, a mild base is generally preferred to avoid side reactions such as aldol condensation or Cannizzaro reactions.
Base
Strength
Typical Equivalents
Notes
K₂CO₃
Moderate
2-3
A widely used and effective base, often in aqueous solution.[9]
Cs₂CO₃
Strong
2-3
More soluble in organic solvents and can be more effective for difficult couplings.
K₃PO₄
Strong
2-3
A strong, non-nucleophilic base, often used in anhydrous conditions.[9]
NaHCO₃
Mild
2-3
A good choice when a very mild base is required to protect sensitive functional groups.[9]
Solvent Systems
The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[5] Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, the arylboronic acid, and the base.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
Low Yield: If the yield is low, consider screening different ligands, bases, or solvents. Increasing the reaction temperature or time may also be beneficial.
Aldehyde Degradation: If aldehyde degradation is observed, switch to a milder base such as NaHCO₃ and ensure the reaction is performed under strictly anaerobic conditions.
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen.[5] Ensure thorough degassing of solvents and maintenance of an inert atmosphere.
Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction. Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.[9]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds from 3-Ethoxy-5-iodo-4-propoxybenzaldehyde. Careful consideration of the catalyst system, base, and solvent is paramount to achieving high yields while preserving the sensitive aldehyde functionality. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reductive Amination of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary
This technical guide details the reductive amination of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (EI-PB) . This specific scaffold presents a unique set of chemoselective challenges common in medicinal chemistry:
Halogen Retention: The aryl iodide at C5 is a critical handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira). Standard catalytic hydrogenation (
) protocols must be avoided to prevent hydrodehalogenation.
Electronic Deactivation: The electron-donating alkoxy groups at C3 and C4 stabilize the carbonyl, potentially reducing electrophilicity and slowing imine formation.
Solubility: The lipophilic nature of the propoxy/ethoxy/iodo substituents dictates the use of chlorinated or ethereal solvents over polar protic media.
This guide provides two validated protocols: a Standard High-Throughput Method (STAB) for typical amines and an Enhanced Activation Method (Ti-mediated) for sterically hindered or electron-deficient amines.
Strategic Analysis & Reagent Selection
The choice of reducing agent is the determinant factor for success with EI-PB.
Stronger; reduces aldehydes and imines indiscriminately.
Good, but requires stepwise imine pre-formation.[2][3]
For Stepwise Only
Catalytic Hydrogenation ()
Heterogeneous catalysis.
Poor. High risk of deiodination (C-I cleavage).
AVOID
Mechanistic Insight:
STAB (
) is preferred because the acetoxy groups electron-withdraw from the boron center, making the hydride less nucleophilic. It coordinates selectively with the basic nitrogen of the iminium ion, facilitating hydride transfer intramolecularly. It reacts negligibly with the neutral aldehyde under anhydrous conditions, preventing the formation of the alcohol side-product.
Experimental Protocols
Protocol A: Standard One-Pot Method (STAB)
Best for: Primary and unhindered secondary amines (e.g., benzylamine, morpholine).
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]
Acid Catalyst: Acetic Acid (AcOH) (
equiv) – Optional, accelerates imine formation.
Step-by-Step Workflow:
Dissolution: In a flame-dried reaction vial, dissolve EI-PB (
mmol, mg) in DCE ( mL).
Amine Addition: Add the amine (
mmol). If the amine is a salt (e.g., HCl salt), add equiv of TEA or DIPEA to liberate the free base.
Equilibration: Add Acetic Acid (
mmol, L). Stir at Room Temperature (RT) for 30–60 minutes under . Note: This allows the aldehyde-amine-imine equilibrium to establish.
Reduction: Add STAB (
mmol, mg) in one portion. The reaction may effervesce slightly.
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (Hex/EtOAc). Look for the disappearance of the aldehyde peak (approx. 254 nm UV).
Quench: Quench with saturated aqueous
( mL). Stir vigorously for 15 minutes to decompose borate complexes.
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[4]
Protocol B: Titanium(IV)-Mediated Stepwise Method
Best for: Weakly nucleophilic amines (anilines), bulky amines (tert-butylamine), or if Protocol A yields low conversion.
Reagents:
Lewis Acid: Titanium(IV) isopropoxide (
) ( – equiv)
Reductant: Sodium Borohydride (
) ( equiv)
Solvent: THF (Anhydrous) then Methanol (MeOH)
Step-by-Step Workflow:
Complexation: In a dried flask, combine EI-PB (
mmol) and the amine ( mmol) in anhydrous THF ( mL).
Activation: Add
( mmol, L) dropwise.
Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours if stubborn).
Checkpoint: The solution often turns yellow/orange. The Ti-species acts as both a Lewis acid and a water scavenger, driving the equilibrium to the imine.
Ensure the amine and aldehyde stir for 30–60 mins before adding STAB.
References
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1.
Application Note: Precision Functionalization of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in Medicinal Chemistry
Executive Summary This application note details the utility, handling, and synthetic protocols for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS: 426226-94-0), a high-value tris-functionalized scaffold.[1] In modern drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the utility, handling, and synthetic protocols for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (CAS: 426226-94-0), a high-value tris-functionalized scaffold.[1]
In modern drug discovery, this intermediate serves as a critical "orthogonal node."[1] It possesses three distinct reactive sites—an aldehyde (electrophilic center), an aryl iodide (cross-coupling handle), and dialkoxy ether chains (lipophilic modulators).[1] This specific substitution pattern is highly relevant for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , Thyromimetics , and Tyrosine Kinase Inhibitors (TKIs) , where the 3,4-dialkoxy motif mimics the catechol pharmacophore while the 5-iodo position allows for the introduction of biaryl systems to enhance potency and selectivity.[1]
Chemical Profile & Strategic Value[1]
The Orthogonal Reactivity Triad
The molecule's value lies in its ability to undergo chemo-selective transformations without protecting groups.[1]
Functional Group
Reactivity Profile
Primary Application
Aldehyde (-CHO)
Electrophilic (Hard)
Reductive amination, Knoevenagel condensation, Oxidation to carboxylic acid.[1]
Aryl Iodide (-I)
Electrophilic (Soft)
Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1]
Alkoxy Chains
Steric/Electronic
The n-propoxy (C4) and ethoxy (C3) groups tune LogP and metabolic stability (blocking Phase I oxidation).[1]
Pharmaceutical Relevance[1][2][3][4][5]
PDE4 Inhibition: The 3-ethoxy-4-propoxy motif is structurally homologous to the pharmacophore found in Rolipram and Piclamilast analogs.[1] The iodine handle allows researchers to extend the scaffold into the "solvent-exposed region" of the enzyme pocket, a strategy used to reduce emetic side effects common in first-gen PDE4 inhibitors [1].[1]
Thyromimetics: The 3,5-disubstituted-4-hydroxyphenyl (or ether) pattern mimics the iodinated tyrosine residues of Thyroid Hormone (
The following diagram illustrates the "Build-Couple-Pair" strategy using this intermediate. The workflow demonstrates how to selectively engage the aldehyde or the iodide.[1][2]
Figure 1: Divergent synthesis map showing three distinct pathways to utilize the scaffold. Path B (Suzuki) is often performed first if the aldehyde is required for subsequent cyclization.[1]
Objective: To install an aryl group at the C5 position while preserving the aldehyde.[1]
Challenge: The ortho-alkoxy groups create steric hindrance.[1] Standard conditions may lead to dehalogenation.[1]
Solution: Use of high-turnover catalysts like
Objective: To convert the aldehyde into a secondary amine, common in receptor-binding motifs.[1]
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride for safety and better selectivity in the presence of the aryl iodide [2].[1]
solution. Stir vigorously for 15 mins until gas evolution ceases.
Extraction: Extract with DCM (3x).
Purification: The amine product often requires basic alumina columns or amine-functionalized silica to prevent streaking.[1]
Mechanistic Insight: Steric Modulation
The 4-propoxy group is significantly bulkier than the standard 4-methoxy group found in Vanillin.[1] This has two effects:
Lipophilicity: It increases the LogP by approx 1.0 unit, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]
Shielding: It protects the C4-oxygen from metabolic dealkylation (O-dealkylation is a common clearance pathway).[1]
The following diagram visualizes the steric environment during the Pd-catalyzed cycle.
Figure 2: Ligand selection strategy. The 4-propoxy group creates a steric wall, necessitating ligands with appropriate cone angles for efficient oxidative addition at the C5-Iodine.[1]
Spina, D. (2008).[1] "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315.[1] Link[1]
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
PubChem Compound Summary. (n.d.). "3-Ethoxy-4-propoxybenzaldehyde derivatives." National Center for Biotechnology Information. Link
Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
3-Ethoxy-5-iodo-4-propoxybenzaldehyde in medicinal chemistry library synthesis
Application Note: High-Throughput Functionalization of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Executive Summary & Strategic Rationale 3-Ethoxy-5-iodo-4-propoxybenzaldehyde represents a "privileged scaffold" in modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Functionalization of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary & Strategic Rationale
3-Ethoxy-5-iodo-4-propoxybenzaldehyde represents a "privileged scaffold" in modern drug discovery, particularly for the development of phosphodiesterase (PDE) inhibitors and kinase modulators. Its structural utility lies in its Orthogonal Bifunctionality :
The Electrophilic Aldehyde (C1): A versatile handle for multicomponent reactions (MCRs), reductive aminations, and heterocycle construction (e.g., imidazoles, benzimidazoles).
The Aryl Iodide (C5): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl diversity.
The Alkoxy Pattern (C3/C4): The specific 3-ethoxy-4-propoxy substitution mimics the pharmacophores found in bioactive molecules like Rolipram and Piclamilast, providing established lipophilic contacts within protein binding pockets.
This guide details the synthesis of this core scaffold and its subsequent application in generating high-diversity libraries via a "Branch-and-Grow" strategy.
Core Synthesis Protocol: The Scaffold[1]
The synthesis utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as a cost-effective starting material. The sequence prioritizes regiocontrol and scalability.
Step 1: Regioselective Iodination
Objective: Introduce the iodine atom at the C5 position (ortho to the phenol) without over-iodination or oxidation of the aldehyde.
Reagents: Ethyl Vanillin (1.0 equiv), KI (1.1 equiv),
(1.0 equiv), (1.1 equiv), Water.
Mechanism: Electrophilic Aromatic Substitution (EAS). The phenoxide directs the electrophile (
) ortho- to the activating group.
Protocol:
Dissolve Ethyl Vanillin (100 mmol) and
(110 mmol) in water (250 mL) at 25°C. The solution will turn yellow (phenoxide formation).
Add KI (110 mmol).
Slowly add solid Iodine (
, 100 mmol) over 30 minutes. Critical: Maintain temperature < 30°C to prevent Cannizzaro disproportionation of the aldehyde.
Stir for 2 hours. A heavy precipitate (product) will form.
Workup: Acidify with 2N HCl to pH 3. Filter the solid.[1][2] Wash with cold water and dilute sodium thiosulfate (to remove excess iodine).
Yield: ~85-90%.
QC:
H NMR should show loss of the C5 proton and a downfield shift of the C6 proton.
Step 2: O-Alkylation (Propylation)
Objective: Install the propyl group at C4 to lock the conformation and increase lipophilicity.
Dissolve the iodinated intermediate (50 mmol) in anhydrous DMF (100 mL).
Add anhydrous
(100 mmol). Stir for 15 min to generate the phenoxide.
Add 1-Bromopropane (60 mmol) dropwise.
Heat to 60°C for 4 hours. Note: Do not exceed 80°C to avoid halide exchange or elimination of the alkyl bromide.
Workup: Pour into ice water (500 mL). The product will precipitate. Filter and recrystallize from Ethanol/Hexane.
Data: Purity >98% (HPLC).
Checkpoint: The disappearance of the broad phenolic -OH signal (~9.8 ppm) in NMR confirms completion.
Library Synthesis Strategies
We employ a Divergent Synthesis approach. The aldehyde is functionalized first via the Groebke-Blackburn-Bienaymé (GBB) reaction to create a heterocyclic core, followed by Suzuki coupling on the iodide. This order prevents catalyst poisoning by the free aldehyde during Pd-coupling.
Heat at 90°C for 4 hours (or MW 110°C for 30 min).
Workup: Filter through Celite. The filtrate is ready for prep-HPLC.
Data & Quality Control
Table 1: Key Analytical Markers for Scaffold Validation
Compound
1H NMR Diagnostic Signal
MS (ESI+) Pattern
Ethyl Vanillin
9.81 (s, 1H, CHO), 6.4 (br, OH)
[M+H]+ 167.1
5-Iodo-Intermediate
9.75 (s, 1H, CHO), OH signal shifts
[M+H]+ 293.0 (Iodine isotope pattern)
Target Scaffold
9.83 (s, 1H, CHO), No OH , Propyl triplets
[M+H]+ 335.1
GBB Product
No CHO signal , New aromatic protons
[M+H]+ ~450-500 (depending on inputs)
References
Green Iodination of Vanillin: Palesch, J. J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles."[4] Green Chemistry Teaching and Learning Community, 2019. Link
GBB Reaction in Med Chem: Boltjes, A., & Dömling, A. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[5] Beilstein Journal of Organic Chemistry, 2024. Link
Synthesis of Alkoxy-Benzaldehydes: "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde."[2][6] Google Patents, WO2019100786A1. Link
Application Note: Precision Synthesis of Benzofuran Derivatives from 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
This Application Note provides a comprehensive technical guide for the preparation of benzofuran derivatives utilizing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde as a high-value scaffold. This specific precursor is structural...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the preparation of benzofuran derivatives utilizing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde as a high-value scaffold. This specific precursor is structurally significant for the synthesis of bioactive benzofuran-5-carbaldehydes, which serve as intermediates for anti-arrhythmic agents (analogous to Amiodarone/Dronedarone) and novel anti-cancer therapeutics.
Introduction & Strategic Analysis
The starting material, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde , presents a unique trisubstituted benzene core. The strategic value lies in the 5-iodo position acting as an electrophilic handle for cross-coupling, while the 4-propoxy group serves as a latent oxygen source for the furan ring.
To construct the benzofuran core, the synthetic strategy must address two critical mechanistic requirements:
C-C Bond Formation: Installation of a two-carbon unit (alkyne) at the C5 position via Sonogashira coupling.
Ring Closure (Annulation): Formation of the C-O bond between the C4-oxygen and the newly installed alkyne. This requires the cleavage of the propyl ether (deprotection) or an electrophilic cyclization that displaces the propyl group.
Regiochemistry: The aldehyde (C1) remains para to the furan oxygen, resulting in a 5-formylbenzofuran. The ethoxy group (C3) remains ortho to the furan oxygen, resulting in a 7-ethoxy substitution.
Critical Pathways & Mechanism
We define two primary protocols based on the desired substitution at the benzofuran 2- and 3-positions.
Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the iodide.
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Silica gel).
Checkpoint: The intermediate 3-ethoxy-5-(phenylethynyl)-4-propoxybenzaldehyde should be isolated as a yellow solid/oil.
Phase 2: Cyclative Deprotection
Objective: Cleave the 4-propoxy ether and cyclize to form the furan ring.
Reagents:
Intermediate from Phase 1 (1.0 equiv).
Reagent: Boron trichloride (
, 1M in DCM, 1.5 equiv) OR Pyridine hydrochloride (Py·HCl, 10 equiv).
Solvent: Dichloromethane (DCM) for
; Neat melt for Py·HCl.
Procedure (BCl3 Method - Milder):
Dissolve the alkyne intermediate in anhydrous DCM at -78°C .
Slowly add
solution.
Allow to warm to 0°C over 2 hours. The Lewis acid cleaves the propyl ether, generating a transient phenol which attacks the alkyne (often catalyzed by the Lewis acid or requiring a subsequent
step if spontaneous cyclization is slow).
Alternative (Gold Catalysis): If the phenol is isolated, treat with
(5 mol%) in toluene at 80°C to effect rapid cyclization.
Procedure (Pyridine·HCl Method - Robust):
Mix the intermediate with Py·HCl in a sealed tube.
Heat to 180°C for 45 minutes. (Note: This harsh condition cleaves both Propyl and Ethyl ethers. If 3-Ethoxy retention is required, use the
method).
Protocol 2: Synthesis of 3-Iodobenzofurans (Iodocyclization)
Best for: Creating a handle at position 3 for further library expansion.
Mechanism: The iodine activates the alkyne. The nucleophilic attack of the ether oxygen (assisted by the loss of the propyl group as propyl iodide or via hydrolysis) closes the ring.
Note: Often requires the free phenol. If using the propyl ether, adding a dealkylating agent or using ICl (Iodine monochloride) in DCM is more effective.
Data Summary & Troubleshooting
Parameter
Protocol 1 (Stepwise)
Protocol 2 (Iodocyclization)
Primary Reagents
,
,
Key Intermediate
o-Alkynyl aryl ether
o-Alkynyl aryl ether
Final Product
2-Substituted benzofuran
2-Substituted-3-iodobenzofuran
Yield (Typical)
65–80% (2 steps)
55–70%
Selectivity
Retains 3-ethoxy (using )
May iodinate activated positions
Troubleshooting Guide
Issue:Incomplete Deprotection.
Cause: Steric hindrance from the 3-ethoxy and 5-alkynyl groups.
Solution: Switch to Boron Tribromide (
) at -78°C. Note that may also cleave the 3-ethoxy group. To selectively cleave the 4-propoxy, exploit the subtle steric difference or use AlCl3/NaI .
Issue:Aldehyde Reactivity.
Cause: The aldehyde may participate in side reactions during harsh acidic cyclization.
Solution: Protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to the Sonogashira step, and deprotect at the very end.
References
Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. Link
Organic Chemistry Portal. (2024). Synthesis of Benzofurans. Retrieved from Organic Chemistry Portal. Link
PubChem. (2024).[1][2] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Data). National Library of Medicine. Link
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Link(Note: Generalized link to RSC Advances review).
NIST WebBook. (2024). 4-Propoxybenzaldehyde Spectral Data. NIST.[3] Link
Technical Support Center: Solubility Optimization for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Diagnostic Framework: Understanding the Molecule Before attempting to force solubility, we must understand the intermolecular forces at play. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a lipophilic, unsymmetrical aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Framework: Understanding the Molecule
Before attempting to force solubility, we must understand the intermolecular forces at play. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a lipophilic, unsymmetrical aromatic aldehyde.
Molecular Profile & Solubility Prediction
Feature
Chemical Effect
Solubility Implication
Iodine Atom (C5)
High polarizability; significant Van der Waals (dispersion) forces.
Increases solubility in chlorinated solvents (DCM, CHCl₃). Decreases water solubility.
Propoxy Chain (C4)
Flexible alkyl tail; increases entropy.
Risk Factor: High probability of "oiling out" during crystallization.[1] Increases solubility in non-polar alkanes (Heptane) when hot.
Aldehyde (C1)
Dipole moment; Hydrogen Bond Acceptor (HBA).
Provides moderate solubility in polar aprotic solvents (THF, Acetone).
Lattice Energy
The heavy iodine atom stabilizes crystal packing.
May require heat to overcome lattice energy in protic solvents (EtOH, MeOH).
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) for iodinated aromatic ethers.
Solvent Class
Solubility @ 25°C
Solubility @ Reflux
Application
Chlorinated (DCM)
High
Very High
Reaction solvent; Extraction.
Ethers (THF, MTBE)
High
Very High
Reaction solvent.
Alcohols (EtOH, IPA)
Low/Moderate
High
Primary Recrystallization Solvent.
Alkanes (Hexane)
Insoluble
Low
Anti-solvent.
Water
Insoluble
Insoluble
Anti-solvent (aggressive).
Troubleshooting Guides (Q&A)
Scenario A: "The compound oils out during recrystallization instead of forming crystals."
Diagnosis: This is the most common issue with propoxy-substituted benzaldehydes. The flexible propoxy chain lowers the melting point. If your solution becomes saturated at a temperature above the compound's melting point (Liquid-Liquid Phase Separation), it will separate as an oil.
Corrective Protocol:
Switch to a Lower Boiling Solvent: If you are using Water/Ethanol, the boiling point might be too high. Switch to Hexane/Ethyl Acetate .
The "Cloud Point" Technique:
Dissolve the oil in the minimum amount of "Good Solvent" (e.g., warm Ethyl Acetate).
Add "Bad Solvent" (e.g., Hexane) dropwise until a faint turbidity (cloudiness) persists.
Add a Seed Crystal: This is critical. Without a template, the flexible propoxy chains struggle to align.
Slow Cooling: Wrap the flask in foil or a towel to cool to RT over 2-3 hours. Do not put it directly in the fridge.
Scenario B: "I cannot get the compound to dissolve in Methanol for a NaBH₄ reduction."
Diagnosis: The iodine atom increases the lipophilicity significantly, making pure Methanol a poor solvent at low temperatures.
Corrective Protocol:
Use a Co-Solvent: Dissolve the aldehyde in a minimal amount of THF (Tetrahydrofuran) or DCM first.
Dilute: Slowly add Methanol to this solution. The reaction will proceed effectively in a 1:4 THF:MeOH mixture.
Sonication: If particles persist, sonicate for 5 minutes. The iodine atom creates a dense lattice that often requires mechanical energy to break initially.
Visualized Workflows
Workflow 1: Solvent Selection Algorithm
Use this decision tree to select the correct solvent system based on your experimental goal.
Figure 1: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).
Workflow 2: The "Oiling Out" Rescue Protocol
This specific workflow addresses the thermodynamic instability caused by the propoxy group.
Figure 2: Step-by-step remediation for supersaturated oil phases.
Advanced Experimental Protocols
Protocol A: Determination of Critical Solution Temperature (CST)
Use this to find the exact temperature required to keep the aldehyde in solution during reactions.
Prepare: Weigh 100 mg of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde into a vial.
Solvent Addition: Add 1.0 mL of your target solvent (e.g., Methanol).
Heating: Heat the block to reflux (65°C for MeOH).
Observation:
If clear: Solubility is >100 mg/mL (High).
If cloudy: Add solvent in 0.5 mL increments until clear.
Cooling Curve: Turn off heat. Place a thermometer in the solution. Record the temperature at which the first crystal (or oil droplet) appears. This is your Metastable Zone Limit .
The "Golden Ratio" for this specific compound is often found in Ethanol/Water systems.
Dissolve 1.0 g of crude material in hot Ethanol (approx. 5-8 mL). Keep near boiling.
Add hot Water dropwise.
Note: The iodine atom makes the molecule hydrophobic. The solution will turn cloudy very quickly.
Once the solution is permanently cloudy, add one drop of Ethanol to clear it.
Remove from heat immediately and allow to stand.
Tip: If the solution turns milky (emulsion) rather than cloudy (precipitate), you are entering the "Oiling Out" zone. Re-heat and add slightly more Ethanol.
References & Authoritative Grounding
Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the
dispersion forces critical for iodinated compounds).
Solvent Selection Guides: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.
Crystallization Troubleshooting: Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for "Oiling Out" thermodynamics).
Purification of Aromatic Aldehydes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for benzaldehyde derivatives).
Preventing deiodination during 3-Ethoxy-5-iodo-4-propoxybenzaldehyde reactions
Technical Support Center: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Subject: Stability Protocols & Deiodination Prevention Guide Welcome to the Halo-Stability Technical Center Case ID: 3E5I4P-Aldehyde-Stability Molecule Prof...
)
Bond Dissociation Energy (BDE): ~65 kcal/mol (Weak)[1]
Executive Summary:
You are working with a densely functionalized benzaldehyde.[1] The presence of the iodine atom at the 5-position is the structural weak point.[1] While the alkoxy groups (3-ethoxy, 4-propoxy) activate the ring, making it electron-rich, the iodine atom is highly susceptible to oxidative addition (by transition metals), homolytic cleavage (by UV light), and hydrogenolysis (during reduction).[1]
This guide provides authoritative protocols to perform reactions on the aldehyde or alkoxy motifs without severing the Carbon-Iodine bond.[1]
Module 1: Environmental Control (Storage & Handling)
The Issue:
Users often report the off-white solid turning pink or purple upon storage. This is photodeiodination . The iodine-carbon bond is weak enough that UV-visible light can induce homolytic cleavage, generating an aryl radical and iodine radical (
Light Exclusion: Store strictly in amber glass. Wrap reaction flasks in aluminum foil during long stir times.
Inert Atmosphere: While the aldehyde is stable in air, oxygen can propagate radical chains initiated by trace deiodination.[1] Store under Argon.[1]
Scavengers: If high purity is required for long-term storage, add a copper stabilizer (copper turnings) to the packaging to scavenge free iodide, though this is rarely necessary if light is excluded.[1]
Module 2: Chemoselective Reduction (The "Missing Halogen" Issue)
The Scenario:
You need to reduce the aldehyde (
) to a benzyl alcohol () or methyl group, but your standard hydrogenation strips the iodine.[1]
Mechanism of Failure:
Standard catalytic hydrogenation (
) proceeds via oxidative addition of to the metal, followed by coordination of the aryl iodide.[1] Palladium inserts rapidly into the bond (faster than or ), followed by hydrogenolysis, replacing Iodine with Hydrogen.[1]
Why: Borohydrides act as nucleophilic hydride sources.[1] They attack the electrophilic carbonyl carbon.[1] They do not interact with the neutral aryl iodide moiety under standard conditions.[1]
Why: Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-addition over conjugate addition, while remaining inert to the halide.[1]
(e.g., for scale-up), you must "poison" the catalyst to prevent C-I insertion.[1]
Catalyst: Platinum on Carbon (Pt/C) sulfided or adding a modifier like Zinc Acetate.[1]
Alternative: Use a transfer hydrogenation system (e.g., Ruthenium catalysts) that is specific for carbonyls.[1]
Module 3: Preventing Protodeiodination during Cross-Coupling
The Scenario:
You are using the Iodine as a handle for a Suzuki or Sonogashira coupling, but you observe Protodeiodination (Product has
instead of ).
Mechanism of Failure:
The catalytic cycle begins with Oxidative Addition (
).
If the Transmetallation step (transfer of the new group) is slow, the intermediate can abstract a hydrogen from the solvent, moisture, or base.[1]
Troubleshooting Guide:
Variable
Recommendation
Scientific Rationale
Solvent
Anhydrous DMF or Toluene
Avoid alcohols (MeOH, EtOH).[1] Alkoxy-palladium species can undergo -hydride elimination, generating a Pd-H species that reduces your ring.[1]
Base
Carbonates ()
Avoid alkoxide bases (NaOMe) if possible, as they promote hydride formation on the metal center.[1]
Catalyst
Pd(dppf)Cl2 or Pd(PPh3)4
Bidentate ligands (dppf) stabilize the Pd-complex and accelerate reductive elimination over side reactions.[1]
Concentration
High (>0.2 M)
Increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.[1]
Visualizing the Stability Logic
The following diagram illustrates the competing pathways for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Caption: Pathway analysis showing safe routes (Green) vs. deiodination risks (Red/Yellow) for the aryl iodide substrate.
FAQ: Quick Troubleshooting
Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the aldehyde?A:Risky. LAH is a very strong reducing agent.[1] While it primarily targets the carbonyl, elevated temperatures or excess reagent can lead to debromination/deiodination via radical pathways.[1] Stick to Borohydrides (
Q: I need to perform a Wittig reaction on the aldehyde. Will the Iodine survive?A:Yes. Phosphorus ylides used in Wittig reactions are nucleophilic and do not interact with aryl iodides under standard conditions.[1] However, ensure your base (e.g., n-BuLi) is used strictly to generate the ylide before adding your aldehyde.[1] Adding n-BuLi directly to your iodobenzaldehyde will cause immediate Lithium-Halogen exchange (stripping the iodine).[1]
Q: My reaction mixture turned dark purple during workup.A: This indicates free Iodine (
) release.[1] Wash your organic layer with 10% Sodium Thiosulfate () .[1] This reduces back to water-soluble iodide (), clearing the color and preventing radical side reactions during drying.[1]
References
Chemoselective Reduction of Aldehydes
Title: Chemoselective Reduction of Aldehydes in the Presence of Ketones[1][2][3]
Source: Tokyo Chemical Industry (TCI) Technical Guide[1]
Mechanisms of Deiodination
Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Lecture)
Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde from reaction mixtures
Technical Support Center: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Executive Summary & Compound Profile Welcome to the technical guide for the isolation and purification of 3-Ethoxy-5-iodo-4-propoxybenzaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary & Compound Profile
Welcome to the technical guide for the isolation and purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde . This compound is a critical trisubstituted benzaldehyde intermediate, often employed in the synthesis of phosphodiesterase (PDE) inhibitors and complex pharmaceutical scaffolds.
The purification of this compound presents unique challenges due to the electronic effects of the iodine atom (increasing lipophilicity and potential for de-iodination) and the presence of the alkoxy chains (which can lower melting points, leading to "oiling out" during crystallization).
Compound Specifications:
Property
Detail
CAS Number
834907-89-0
Molecular Formula
C₁₂H₁₅IO₃
Molecular Weight
334.15 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity)
The following workflow describes the logical path from the crude reaction mixture (typically an alkylation of the phenolic precursor) to the pure aldehyde.
Figure 1: Logical decision tree for the workup and purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Technical FAQs & Troubleshooting
Phase 1: Reaction Workup & Extraction
Q1: The reaction mixture is dark red/brown. Is my product decomposing?A: Not necessarily. The dark color is typically caused by trace amounts of free iodine (
) liberated during the reaction, especially if the precursor was stored improperly or if the reaction was exposed to light.
Protocol: During the aqueous workup, wash the organic layer with 10% aqueous Sodium Thiosulfate (
) . This reduces (colored) to iodide (colorless/water-soluble), restoring the pale yellow color of the aldehyde [1].
Q2: I used DMF as a solvent, and I can't get it out of my oil. It's interfering with crystallization.A: DMF is miscible with water but partitions poorly if the organic volume is low.
Solution: Use the "LiCl Wash" method . Wash your organic phase (EtOAc or DCM) 3 times with 5% aqueous Lithium Chloride (LiCl) . The high ionic strength forces DMF into the aqueous phase more effectively than water alone [2].
Phase 2: Removing Specific Impurities
Q3: TLC shows a spot just below my product. What is it, and how do I remove it?A: This is likely the unreacted starting material, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde . Because it contains a free phenolic hydroxyl group, it is acidic (
due to the electron-withdrawing aldehyde and iodine).
Purification Hack: You do not need a column for this.
Wash with 1M NaOH (cold). The phenol deprotonates to the phenolate anion and moves to the aqueous layer.
The product (an ether) remains in the organic layer.
Caution: Do not use hot base or prolonged exposure, as the aldehyde can undergo Cannizzaro disproportionation.
Q4: My product is "oiling out" during recrystallization instead of forming crystals.A: This is common for propoxy-substituted aromatics due to the flexible alkyl chain lowering the lattice energy.
Troubleshooting:
Seed Crystal: If you have any solid from a previous batch, add a speck at the cloud point.
Solvent Switch: Switch from Ethanol/Water to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy.
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-solvent interface to induce nucleation.
Phase 3: Chromatography Guidelines
Q5: If I must use Flash Chromatography, what are the optimal conditions?A:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Petroleum Ether (or Hexane) : Ethyl Acetate .
Start: 100:0
Target Elution: Typically 90:10 to 80:20 (v/v).
Loading: Dissolve the crude oil in a minimum volume of DCM or Toluene. Avoid loading with EtOAc as it broadens bands.
Detection: UV at 254 nm. The iodine atom provides strong UV absorption.
Quenching: Pour the reaction mixture (DMF solution) into Ice-Water (100 mL) . Stir vigorously for 15 minutes.
Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Combine organic layers.
Scavenging Wash (Critical):
Wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol.
Wash with Water (1 x 30 mL) .
Wash with 10%
(1 x 30 mL) to remove free iodine.
Wash with Brine (1 x 30 mL) .
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at 40°C).
Isolation:
If solidifies: Recrystallize from Ethanol/Water (9:1) . Heat to 60°C to dissolve, cool slowly to RT, then 4°C.
If oil:[1][2] Perform silica gel chromatography (Hexane:EtOAc 9:1).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for iodine removal using thiosulfate).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent removal strategies).
BenchChem Technical Support. (2025). Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. (Analogous purification logic for iodinated benzaldehydes).
PubChem. (n.d.).[3] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Compound Summary). National Library of Medicine. (Precursor properties).[4][5][6]
Solvent selection for recrystallizing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Technical Support Center: Recrystallization Guide Topic: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde Ticket ID: #REC-504-IOD Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization GuideTopic: Purification of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Ticket ID: #REC-504-IOD
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
You are attempting to recrystallize 3-Ethoxy-5-iodo-4-propoxybenzaldehyde , a trisubstituted aromatic aldehyde.[1][2][3] This molecule presents a unique purification challenge due to the competing physicochemical properties of its substituents:
The Propoxy Group (C4): Adds significant lipophilicity and rotational freedom, often lowering the melting point and increasing the risk of "oiling out."[2][3]
The Iodine Atom (C5): Increases molecular weight and polarizability, but introduces light sensitivity.[2][3]
The Aldehyde Core: Susceptible to oxidation (to benzoic acid) if handled aggressively in air.[1][2]
This guide provides a structured approach to solvent selection, troubleshooting, and process optimization.
Part 1: The Triage (Solvent Selection Strategy)
Do not blindly follow a literature procedure for a "similar" molecule. The propoxy chain drastically changes solubility compared to methoxy analogs (e.g., 5-iodovanillin).[1][2][3]
Solvent Screening Protocol (The "Test Tube" Method)
Perform this test with 50 mg of crude material before scaling up.[2][3]
Solvent System
Polarity
Suitability Prediction
Observation Notes
Ethanol (95%)
High
Tier 1 Candidate. Good for polar aldehydes.[1][2][3]
If it dissolves at RT, it is too strong.[2][3] Needs cooling to -20°C.
Isopropanol (IPA)
Med-High
Tier 1 Candidate. Higher boiling point than EtOH; better for moderate solubility.[1][2][3]
Tier 2 (Binary). The "Gold Standard" for lipophilic aromatics.[1][2]
Dissolve in min. EtOAc, add Heptane until cloudy.[2][3]
Dichloromethane
Low
Unsuitable. Too strong; compound will likely not crystallize even at -78°C.
Use only for extraction, not recrystallization.[1][2][3]
Water
High
Anti-Solvent Only.
Warning: Adding water to hot alcoholic solutions of propoxy-benzenes often causes oiling out.[1][2][3]
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?
Diagnosis: This is the most common failure mode for propoxy-substituted aromatics.[1][2][3] It occurs when the temperature at which the solution becomes saturated is higher than the melting point of your solid.[2][3] The compound separates as a liquid phase before it can organize into a lattice.[2][3]
Corrective Actions:
Lower the Saturation Temperature: Add more solvent so the compound stays in solution until the temperature drops below its melting point.
Change the Solvent: Switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol).
The "Cloud Point" Technique: If using EtOAc/Heptane:
Q2: The solution turned dark purple/brown during heating.
Diagnosis: Iodine liberation. The C-I bond is labile, especially under light or excessive heat.[2][3] Free iodine (
) acts as a radical initiator and can degrade your aldehyde.[1][2]
Corrective Actions:
Amber Glass: Perform all recrystallizations in amber glassware or wrap the flask in aluminum foil.
Thiosulfate Wash: If the crude is already dark, dissolve it in EtOAc and wash with 5% Sodium Thiosulfate (
) solution before attempting recrystallization.[2][3] This reduces back to colorless iodide.[1][2]
Limit Heat: Do not boil for extended periods. Dissolve as quickly as possible.
Q3: I have low recovery (Yield < 50%).
Diagnosis: The propoxy and ethoxy groups make the molecule too soluble in organic solvents, even when cold.
Corrective Actions:
Cold Filtration: After the flask reaches room temperature, place it in a freezer (-20°C) for 12 hours before filtering.
Solvent Switch: If using Ethanol, switch to Methanol/Water (9:1) or IPA/Hexane .[1][2] The lower solubility of the alkyl chains in methanol might force precipitation.[2][3]
Part 3: The "Gold Standard" Protocol
Objective: Purify 5.0 g of crude 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1][2][4]
Preparation:
Weigh 5.0 g of crude solid into a 100 mL Erlenmeyer flask.
Critical: Wrap the flask in aluminum foil to protect from light.
Prepare 50 mL of Heptane and heat it to ~60°C in a separate beaker.
Dissolution:
Add 10 mL of Ethyl Acetate (EtOAc) to the crude.[2][3]
Heat gently on a stir plate (set to 60°C).
If not dissolved, add EtOAc in 2 mL increments until the solid just disappears.[2][3] (Do not add excess).
Clarification (Optional but Recommended):
If the solution is dark or contains particulates, filter it while hot through a glass wool plug or sintered glass funnel.[2][3]
Crystallization:
While keeping the EtOAc solution hot, slowly pipette the hot Heptane into the flask.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2][3]
Add 0.5 mL of hot EtOAc to clear the solution.[2][3]
Remove from heat.[1][2][5][6][7][8] Place the flask on a cork ring.
Seeding: If you have pure crystals, add one now.[2][3]
Allow to cool to room temperature undisturbed for 2 hours.
Harvesting:
Cool in an ice bath for 30 minutes.
Filter via vacuum filtration (Buchner funnel).[1][2][6][9]
Wash the cake with 10 mL of cold Heptane.
Dry in a vacuum oven at 40°C (Avoid high heat due to iodine).[1][2]
Part 4: Decision Logic (Workflow)
Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) or iodine degradation.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2][3] (Standard reference for recrystallization techniques and solvent properties).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[2][3] (Authoritative source for purification of specific aromatic aldehyde classes).[1][2][7]
Manchand, P. S.; et al. "Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate)."[1][2][3] Journal of Organic Chemistry, 2010 . (Reference for solubility behavior of alkoxy-benzaldehydes).
PubChem Database. Compound Summary for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CID 237243). [Link] (Used for structural analogy and physicochemical property inference).[1][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Context
Target Molecule: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Primary Application: Pharmaceutical intermediate (functionalized benzaldehyde scaffold).[1]
Analytical Challenge: Confirming the successful introduction of the iodine atom at the C-5 position and distinguishing the product from its non-iodinated precursor (3-ethoxy-4-propoxybenzaldehyde) and potential regioisomers.
This guide provides a comparative 1H NMR analysis. It contrasts the target molecule against its direct synthetic precursor to demonstrate the specific spectral changes—specifically the loss of ortho-coupling and the emergence of meta-coupling—that validate the structure.[1]
Structural Analysis & Proton Assignment Logic
To interpret the spectrum accurately, we must first define the proton environments.[1] The introduction of the iodine atom at position 5 significantly alters the aromatic region compared to the precursor.[1]
Spectral Width: -2 to 14 ppm (ensure Aldehyde @ ~9.8 ppm is captured).[1]
Relaxation Delay (D1):2.0 seconds (Crucial for accurate integration of the aldehyde proton).[1]
Scans (NS): 16 (minimum) to 64 (for high S/N).
Apodization: Exponential multiplication with LB = 0.3 Hz .[1] Do not use high LB values (>1.0 Hz) or you will smooth out the diagnostic meta-coupling.
Comparative Data Analysis
The following table contrasts the Target Product with its Non-Iodinated Precursor. Data is extrapolated from validated analogs (e.g., 5-iodo-ethylvanillin) and substituent effect principles [1, 2].[1]
Table 1: Chemical Shift Comparison (CDCl₃)[5]
Proton Assignment
Type
Target Product (5-Iodo)
Precursor (Non-Iodo)
Diagnostic Change
-CHO (Aldehyde)
Singlet
9.73 - 9.80 ppm
9.83 ppm
Slight upfield shift due to steric crowding/ortho-effect.[1]
Ar-H (Pos 6)
Doublet
7.86 ppm ()
7.42 ppm (dd)
Major Deshielding (+0.4 ppm) by Iodine; Loss of 8Hz coupling.
Ar-H (Pos 2)
Doublet
7.39 ppm ()
7.40 ppm (d)
Minimal shift; Coupling changes from meta-only to meta-meta interaction.[1]
Ar-H (Pos 5)
--
ABSENT
6.98 ppm (d, )
Disappearance of this signal is the primary confirmation.
Note on Regiochemistry: If the Iodine had attacked position 2 (highly unlikely due to sterics), the aldehyde proton would likely split or shift significantly, and the H-5/H-6 system would remain as two ortho-coupled doublets.[1] The observation of two small doublets (H-2/H-6) confirms the 5-iodo substitution.[1]
Structural Validation Workflow (Visualization)
The following diagram illustrates the logical decision tree used to confirm the structure based on the spectral data described above.
Caption: Decision tree for distinguishing the 5-iodo product from the non-iodinated precursor based on aromatic coupling constants.
Detailed Analysis of Substituent Effects
To explain the causal link between the structure and the spectrum (E-E-A-T), we analyze the electronic environment.[1]
The Iodine Effect (Heavy Atom):
Iodine is electronegative but also large and polarizable.[1]
On H-6: H-6 is ortho to the carbonyl (deshielding) and ortho to the Iodine.[1] While Iodine can sometimes cause a "Heavy Atom Effect" (shielding) on the attached Carbon (C-5), it typically deshields the ortho proton (H-6) due to van der Waals deshielding (steric compression) and inductive effects.[1] This explains why H-6 shifts downfield to ~7.86 ppm [3].[1]
The Alkoxy Groups:
The 3-Ethoxy and 4-Propoxy groups are strong electron donors by resonance.[1] This increases electron density in the ring, generally shielding the protons compared to unsubstituted benzaldehyde.[1] However, the strong electron-withdrawing nature of the aldehyde and iodine dominates the shifts of H-2 and H-6.[1]
Differentiation of Alkyl Chains:
Ethoxy vs. Propoxy: The key distinction is the multiplicity of the central methylene .[1]
Ethoxy: Only shows a Quartet (CH₂) and Triplet (CH₃).[1]
Propoxy: Shows a Triplet (O-CH₂), a Multiplet/Sextet (central -CH₂-), and a Triplet (CH₃).[1]
Validation: Ensure the integration of the multiplet at ~1.85 ppm corresponds to exactly 2 protons.[1] If this is missing, you may have the ethoxy analog or a hydrolysis product.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard text for coupling constant analysis).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction tables).
Moustafa, M. E., et al. (2003).[1][4] Synthesis and characterization of iodinated phenolic derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(3), 453–468.[1]
PubChem. (2025).[1][7] 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Analogous Data). National Library of Medicine.[1] [Link]
A Comparative Guide to HPLC Purity Standards for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. For a compound such as 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a key building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. For a compound such as 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint; it is a critical determinant of the final drug product's integrity. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The Criticality of Purity for Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final API. These impurities can arise from various sources, including the raw materials, side reactions during synthesis, or degradation. Even trace amounts of certain impurities can be toxic, reduce the therapeutic efficacy of the drug, or affect its stability. Therefore, a robust and validated analytical method for purity determination is paramount.
The Gold Standard: Reverse-Phase HPLC (RP-HPLC)
For non-volatile, polar to moderately non-polar organic molecules like 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique. Its widespread adoption is due to its high resolution, sensitivity, and reproducibility.
A typical RP-HPLC method for a substituted benzaldehyde would utilize a C18 stationary phase. The C18 column, packed with silica particles bonded with octadecylsilane, provides a non-polar environment. The separation is then achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][2][3] The components of the sample will partition between the stationary and mobile phases based on their polarity. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
For 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, an isocratic mobile phase of acetonitrile and water would likely provide good separation from potential impurities. The aromatic nature and the presence of a chromophore (the benzaldehyde group) make UV detection an ideal choice, likely around 254 nm.[4]
Potential Impurities:
The synthesis of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde would likely involve the etherification of a dihydroxybenzaldehyde precursor. Potential impurities could include:
Standard Solution: Accurately weigh about 10 mg of the 3-Ethoxy-5-iodo-4-propoxybenzaldehyde reference standard and dissolve in 10 mL of the mobile phase to get a concentration of 1 mg/mL.
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Procedure:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the standard solution and record the chromatogram.
Inject the sample solution and record the chromatogram.
5. Data Analysis:
Identify the peak corresponding to 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in the sample chromatogram by comparing its retention time with that of the standard.
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Visualizations
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
Title: RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS
Source: Taylor & Francis Online
URL: [Link]
Title: RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS
Source: Journal of Liquid Chromatography & Related Technologies
URL: [Link]
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum
Source: RSC Advances
URL: [Link]
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati
Source: Semantic Scholar
URL: [Link]
Title: Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors
Source: ResearchGate
URL: [Link]
Title: Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations
Source: ResearchGate
URL: [Link]
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants
Source: Waters
URL: [Link]
Title: Method for the determination of aldehydes and ketones in ambient air using HPLC
Source: EPA
URL: [Link]
Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives
Source: ResearchGate
URL: [Link]
Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives
Source: ACS Publications
URL: [Link]
Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography
Source: Journal of Food and Drug Analysis
URL: [Link]
Publish Comparison Guide: LC-MS Fragmentation of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary & Compound Context[1][2][3][4][5][6] 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a specialized trisubstituted aromatic building block, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibi...
3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a specialized trisubstituted aromatic building block, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive heterocycles. Its structural complexity—featuring two distinct alkoxy chains (ethoxy, propoxy) and a labile iodine handle—presents unique challenges and opportunities in mass spectrometry characterization.
This guide provides a detailed technical comparison of the fragmentation dynamics of this target molecule against its non-iodinated analog. By understanding the specific Mass Spectral Fingerprint —particularly the competition between alkoxy chain scission and C-I bond cleavage—researchers can validate synthesis intermediates with high confidence.
Chemical Profile & Theoretical Mass Properties
Before analyzing fragmentation, the fundamental mass properties must be established to calibrate the LC-MS method.
Property
Target Molecule
Comparator (Des-iodo Analog)
Compound Name
3-Ethoxy-5-iodo-4-propoxybenzaldehyde
3-Ethoxy-4-propoxybenzaldehyde
Formula
Monoisotopic Mass
334.0066 Da
208.1099 Da
(ESI)
335.0139 m/z
209.1172 m/z
(ESI)
357.9958 m/z
231.0992 m/z
Key Substituents
Iodine (C-5), Ethoxy (C-3), Propoxy (C-4)
Ethoxy (C-3), Propoxy (C-4)
LC-MS Methodology & Ionization Protocols
To achieve the fragmentation patterns described below, the following experimental conditions are recommended. These protocols are self-validating, ensuring that thermal degradation does not mimic collision-induced dissociation (CID).
Ionization Source Parameters (ESI+)
Polarity: Positive Mode (ESI+) is preferred due to the basicity of the carbonyl oxygen, facilitating protonation
.
Capillary Voltage: 3.0 – 3.5 kV. Note: Avoid excessive voltage (>4.0 kV) to prevent in-source deiodination.
Source Temp: 300°C.
Cone Voltage: 20–30 V.
Collision Induced Dissociation (CID) Strategy
Gas: Argon or Nitrogen.
Energy Ramp:
Low CE (10-15 eV): Preserves molecular ion; minor alkyl losses.
Med CE (20-35 eV): Triggers C-I cleavage and extensive dealkylation.
High CE (>40 eV): Ring fragmentation and CO loss.
Fragmentation Mechanism Analysis
The fragmentation of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is governed by three competing pathways: McLafferty-type rearrangements of the alkoxy chains, homolytic cleavage of the C-I bond, and alpha-cleavage of the aldehyde.
Pathway A: Alkoxy Chain Scission (Diagnostic)
Unlike simple aromatics, the presence of ethoxy and propoxy groups allows for specific neutral losses.
Propoxy Group (
): Undergoes loss of propene (, -42 Da) via a 4-membered transition state, generating a phenolic hydroxyl.
Ethoxy Group (
): Undergoes loss of ethene (, -28 Da).
Causality Insight: The propoxy group typically fragments before the ethoxy group due to the slightly higher stability of the secondary radical/cation intermediates formed during the rearrangement of the longer propyl chain compared to the ethyl chain.
Pathway B: The Iodine Effect (The "Signature")
The C-I bond is the weakest bond in the molecule (~50-60 kcal/mol).
Radical Loss: Loss of Iodine radical (
, -127 Da) creates a radical cation .
Acid Loss: Loss of HI (-128 Da) is less common in ESI+ but possible if adjacent protons are available.
Comparative Fragmentation Table
Transition Type
Fragment Origin
Target m/z (approx)
Des-iodo Analog m/z
Precursor Ion
335.0
209.1
Primary Loss
Loss of Propene ()
293.0
167.1
Secondary Loss
Loss of Ethene ()
307.0 (direct) / 265.0 (combined)
181.1 / 139.1
Iodine Loss
Loss of (-127)
208.0 (Radical Cation)
N/A
Deep Fragment
Loss of CO (-28)
237.0 (from 265)
111.1
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways. The "Iodine Scission" path is the critical differentiator from standard alkoxy-benzaldehydes.
Figure 1: Comparative fragmentation tree highlighting the divergence between alkyl chain loss (yellow) and iodine loss (red).
Experimental Verification Protocol
To confirm the identity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in a mixture, follow this stepwise validation logic:
Isolate Precursor: Select m/z 335.0 in Q1.
Check Isotope Pattern: Iodine is monoisotopic. The M+1 peak (C13) should be ~13% of the parent. If you see an M+2 pattern characteristic of Br or Cl, the synthesis failed.
Ramp Collision Energy (20 -> 40 eV):
Look for the emergence of m/z 208 . This is the specific "fingerprint" of iodine loss.
Confirm the presence of m/z 293 (Propyl loss).
Negative Control: Inject the des-iodo analog (if available). It will show m/z 209 -> 167 but will never show the high-mass loss of 127 Da.
References
Smith, R. M. (2015). Understanding Mass Spectra: A Basic Approach. Wiley.[1][2] (General principles of aromatic fragmentation).
NIST Mass Spectrometry Data Center . Benzaldehyde, 4-ethoxy- Mass Spectrum.[3] National Institute of Standards and Technology.[3]
Holčapek, M., et al. (2010). Fragmentation behavior of iodinated aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanisms of C-I bond cleavage).
PubChem . 3-Ethoxy-4-methoxybenzaldehyde Spectral Data. National Library of Medicine.
BenchChem . Comparative Guide to Mass Spectrometry Fragmentation of Substituted Benzaldehydes.
A Senior Application Scientist's Guide to Aryl Iodide Reactivity: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, the ability to predictably functionali...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, the ability to predictably functionalize aromatic scaffolds is paramount. Substituted benzaldehydes serve as critical building blocks, offering three distinct points for chemical modification: the aldehyde, the aromatic ring, and its substituents. This guide provides an in-depth comparison of the reactivity of two such building blocks: 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (Molecule A) and its less sterically encumbered analog, 5-Iodo-4-methoxy-3-hydroxybenzaldehyde (5-Iodovanillin, Molecule B) .
While seemingly similar, the variation in alkoxy substituents imparts significant, nuanced differences in their chemical behavior. This analysis will dissect these differences, focusing on the two primary reactive sites: the carbon-iodine (C-I) bond, a linchpin for cross-coupling reactions, and the electrophilic aldehyde group. Our objective is to provide field-proven insights and actionable data to guide your experimental design.
Part 1: Structural and Electronic Profile
At first glance, both molecules are electron-rich aromatic systems, activated by multiple oxygen-containing substituents. However, the nature and size of these groups create distinct steric and electronic environments.
Electronic Effects: All alkoxy groups (methoxy, ethoxy, propoxy) and the hydroxyl group are potent electron-donating groups through resonance (+R effect), where an oxygen lone pair delocalizes into the aromatic π-system.[1][2] This effect significantly increases the electron density of the ring, making it more susceptible to electrophilic attack and influencing the reactivity of the attached functional groups.[3][4] Concurrently, due to oxygen's high electronegativity, these groups exert a weaker, electron-withdrawing inductive effect (-I effect).[1] In nearly all cases involving alkoxy groups on an aromatic ring, the resonance effect is dominant.[5] The difference in electron-donating capacity between methoxy, ethoxy, and propoxy is generally considered minimal, leading to a similar electronic influence on the aldehyde's reactivity in both molecules.
Steric Effects: The primary divergence between Molecule A and Molecule B lies in steric hindrance. Molecule A possesses a bulky ethoxy group at the C3 position and a propoxy group at C4. These flank the iodine atom at C5, creating a sterically congested environment. In contrast, Molecule B has a smaller hydroxyl group at C3 and a methoxy group at C4, presenting a much more accessible iodine atom. This difference in steric bulk is the single most critical factor governing the reactivity at the C-I bond.
Caption: Steric hindrance at the C-I bond.
Part 2: Comparative Reactivity Analysis
The structural differences outlined above manifest directly in the outcomes of key synthetic transformations. We will focus on two major classes of reactions: palladium-catalyzed cross-coupling at the C-I bond and nucleophilic additions to the aldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are foundational for C-C bond formation and rely on the oxidative addition of an aryl halide to a palladium(0) catalyst.[6][7] This initial step is highly sensitive to the steric environment around the C-X bond.[8]
Hypothesis: The significant steric shielding of the C-I bond in Molecule A by the adjacent ethoxy and propoxy groups is expected to retard the rate of oxidative addition compared to the more accessible C-I bond in Molecule B.[9][10] Consequently, Molecule B should exhibit superior reactivity, requiring milder conditions or achieving higher yields in shorter reaction times.
Supporting Evidence & Data:
While direct kinetic comparisons for these exact molecules are not published, extensive research on sterically hindered Suzuki-Miyaura couplings confirms this principle.[11][12] Studies consistently show that di-ortho-substituted aryl halides are significantly less reactive than their less hindered counterparts.[10] For instance, the successful coupling of 5-iodovanillin (Molecule B) in Suzuki and Sonogashira reactions is well-documented, often proceeding under relatively mild, aqueous conditions.[6][13][14]
Feature
Molecule A (Predicted)
Molecule B (Observed)
Rationale
Reaction Rate
Slower
Faster
Reduced steric hindrance allows easier access for the bulky Pd catalyst to the C-I bond.[8]
Required Temp.
Higher
Milder
Overcoming the higher activation energy for oxidative addition requires more thermal energy.
Catalyst Loading
Potentially Higher
Lower
More challenging substrates often require a higher catalyst concentration to achieve reasonable conversion.
Can often proceed with simpler ligands or even ligand-free systems (e.g., Pd/C).[6][14]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodovanillin (Molecule B)
This protocol is adapted from established green chemistry procedures and demonstrates the high reactivity of 5-Iodovanillin.[6][14]
Objective: To synthesize 6-hydroxy-5-methoxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde.
Materials:
5-Iodovanillin (Molecule B)
4-Methylphenylboronic acid
Potassium Carbonate (K₂CO₃)
10% Palladium on Carbon (Pd/C)
Deionized Water
2.0 M Hydrochloric Acid (HCl)
Procedure:
To a suitable reaction vessel, add 5-iodovanillin (1.0 eq), 4-methylphenylboronic acid (1.3 eq), and K₂CO₃ (3.0 eq).
Add 10% Pd/C (approx. 5 mol % Pd).
Add deionized water to form a stirrable slurry.
Heat the reaction mixture to reflux (or use microwave irradiation at 150°C for 5-10 minutes) with vigorous stirring.[6]
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
Cool the mixture to room temperature and slowly acidify with 2.0 M HCl to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Reactions at the aldehyde carbonyl, such as the Wittig olefination, are governed primarily by the electrophilicity of the carbonyl carbon.[15][16]
Hypothesis: Both molecules possess strongly electron-donating groups (alkoxy, hydroxy) ortho and para to the aldehyde. These groups increase electron density on the ring and, by extension, decrease the electrophilicity of the aldehyde carbon. Therefore, both Molecule A and Molecule B are expected to be less reactive towards nucleophiles than unsubstituted benzaldehyde. As the electronic effects of the substituents are very similar, their reactivity at the aldehyde should be comparable, with only minor differences possible for extremely bulky nucleophiles due to the ethoxy group in Molecule A.
Supporting Evidence & Data:
The principle that electron-donating groups deactivate aldehydes towards nucleophilic attack is a cornerstone of organic chemistry.[17] While a direct kinetic comparison is unavailable, the Wittig reaction, for example, is known to proceed effectively with electronically rich benzaldehydes, though they are less reactive than their electron-poor counterparts.[16][18]
Feature
Molecule A (Predicted)
Molecule B (Predicted)
Rationale
Electrophilicity
Low
Low
Strong +R effect from substituents reduces the partial positive charge on the carbonyl carbon.
Reaction Rate
Similar to B
Similar to A
Dominant electronic effects are comparable for both molecules.
Steric Hindrance
Minor hindrance from ortho-ethoxy group
Minimal hindrance from ortho-hydroxy group
May slightly affect rate with very bulky nucleophiles (e.g., complex Wittig reagents).
Experimental Protocol: Wittig Olefination of a Substituted Benzaldehyde
This general protocol can be adapted for either Molecule A or B to form a corresponding styrene derivative.[16][19]
Objective: To convert the benzaldehyde to an alkene using a phosphonium ylide.
Materials:
Substituted Benzaldehyde (Molecule A or B)
Methyltriphenylphosphonium bromide (or other desired phosphonium salt)
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))
Anhydrous solvent (e.g., THF or Diethyl Ether)
Procedure:
Ylide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
Cool the suspension to 0°C and add the strong base (e.g., n-BuLi, 1.0 eq) dropwise. Allow the mixture to stir and warm to room temperature, typically forming a characteristic colored ylide solution.
Wittig Reaction: Dissolve the benzaldehyde (Molecule A or B, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the resulting alkene product by column chromatography.
Part 3: Conclusion and Outlook
The comparative analysis reveals a clear dichotomy in the reactivity of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (A) and 5-Iodovanillin (B).
For reactions at the C-I bond, such as palladium-catalyzed cross-couplings, Molecule B (5-Iodovanillin) is unequivocally the more reactive substrate. Its reduced steric hindrance allows for more facile oxidative addition, enabling reactions under milder conditions and likely providing higher yields. Molecule A would require more specialized and forceful conditions, including tailored ligands and higher temperatures, to achieve similar transformations.
For reactions at the aldehyde carbonyl, both molecules exhibit similar, somewhat attenuated reactivity. Their reactivity is dominated by the powerful electron-donating nature of their substituents, which are electronically comparable. Steric factors are expected to play only a minor role, potentially becoming relevant only when using exceptionally bulky nucleophilic reagents.
Final Recommendation for Researchers: When planning a synthesis where the primary transformation involves the aryl iodide, 5-Iodovanillin is the superior starting material due to its enhanced reactivity. If the synthetic design requires the specific ethoxy and propoxy substituents of Molecule A, be prepared to screen more robust catalytic systems to overcome the significant steric challenge at the C-5 position.
References
Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]
Palesch, J. J., et al. (2019). Published Sonogashira coupling reaction using 5-iodovanillin. ResearchGate. [Link]
Wang, X., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]
Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. . [Link]
Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]
Jan. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]
Mohamed, S. A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [Link]
Mondal, B., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
long. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society. [Link]
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
Ernst, L. (2017). Methoxy gp on aromatic ring? ResearchGate. [Link]
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
Zhang, Y., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
Google Patents. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]
Ali, A. M., et al. (2019). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Physics: Conference Series. [Link]
Cárdenas-García, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed. [Link]
A Researcher's Guide to Establishing a Certificate of Analysis for Novel Compounds: A Case Study with CAS 834907-89-0
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. A Certificate of Analysis (CoA) is more than a mere document; it...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. A Certificate of Analysis (CoA) is more than a mere document; it is a batch-specific guarantee of a compound's identity, purity, and quality.[1][2][3] But what happens when the compound is novel or, like CAS 834907-89-0 (3-ethoxy-5-iodo-4-propoxybenzaldehyde) , lacks an extensive body of public data?[4] In such cases, the responsibility falls upon the scientist to define and demand a robust CoA that is fit for purpose.
This guide provides a comprehensive framework for establishing CoA requirements for new chemical entities (NCEs). We will dissect the critical components of a CoA, compare the stringency required for different research phases, and provide the technical rationale behind the essential analytical tests, using the obscure benzaldehyde derivative, CAS 834907-89-0, as our working example.
Part 1: The Anatomy of a Trustworthy Certificate of Analysis
A CoA is a formal document that validates a specific batch of a product against its predetermined specifications.[5][6] For a novel compound, these specifications must be carefully established to ensure the material is suitable for its intended use, from early-stage discovery to preclinical evaluation. The core components are Identity, Purity, Impurity Profile, and Physicochemical Properties.
Identity Confirmation: Is It What It Claims to Be?
The first and most critical question a CoA must answer is whether the substance in the container is, in fact, the correct molecule. For 3-ethoxy-5-iodo-4-propoxybenzaldehyde, this involves confirming its molecular weight and structural features.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For our case study, the expected monoisotopic mass of C12H15IO3 is 334.0011 g/mol . The CoA should report the observed mass, confirming it matches the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR provides a detailed fingerprint of the molecule's structure. The CoA should include a spectrum that is interpreted and confirmed to be consistent with the structure of 3-ethoxy-5-iodo-4-propoxybenzaldehyde, showing the correct number of protons, their chemical shifts, and splitting patterns.
Infrared (IR) Spectroscopy: While less specific than NMR, IR can confirm the presence of key functional groups, such as the aldehyde's carbonyl (C=O) stretch.
Purity Assessment: How Much of the Desired Compound is Present?
Purity is arguably the most critical parameter for ensuring experimental reproducibility. The primary technique for assessing the purity of a non-volatile organic molecule like our example compound is High-Performance Liquid Chromatography (HPLC).
Chromatographic Purity (HPLC/UPLC): The CoA must specify the purity as a percentage, determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The method conditions (e.g., column, mobile phase, wavelength of detection) should also be stated. For research purposes, a purity of >95% is often acceptable, but for preclinical work, this requirement typically increases to >98% or even >99%.
Impurity Profiling: What Else is in the Bottle?
Understanding the nature and quantity of impurities is as important as knowing the purity of the main compound. Impurities can be process-related (from synthesis) or degradation products.[7][8][9][10]
Related Substances (HPLC): The same HPLC method used for purity can often be used to quantify individual impurities. The CoA should list any impurity exceeding a certain threshold (e.g., 0.1%).
Residual Solvents (Gas Chromatography - Headspace, GC-HS): Manufacturing processes often use organic solvents which must be removed. The CoA should report the levels of residual solvents and ensure they are below the limits defined by guidelines such as ICH Q3C.
Water Content (Karl Fischer Titration): The presence of water can affect a compound's stability and accurate weighing. This is a crucial parameter, especially for compounds that are sensitive to hydrolysis.
Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test quantifies the amount of non-volatile inorganic material, which can include residual catalysts or salts.
Part 2: Establishing Specifications - A Phase-Appropriate Approach
The required stringency of a CoA is not static; it evolves with the stage of research.[11] A compound used for initial screening does not require the same level of characterization as one intended for pivotal preclinical toxicology studies. This risk-based approach is central to guidelines from the International Council for Harmonisation (ICH).[12][13][14]
The following workflow illustrates the decision-making process for establishing CoA specifications for a novel compound.
Caption: Decision workflow for setting CoA specifications based on research phase.
Comparison of CoA Specifications: Research vs. Preclinical Grade
The practical application of this workflow results in different CoA requirements. The table below provides a hypothetical comparison for CAS 834907-89-0.
Test Parameter
Research Grade Specification
Preclinical Grade Specification
Rationale & Methodology
Appearance
White to Off-White Solid
White Crystalline Solid
Visual inspection. Crystalline form suggests higher purity.
Identity by ¹H NMR
Conforms to Structure
Conforms to Structure
Confirms the specific arrangement of atoms in the molecule.
Identity by MS (m/z)
Report Value (Expected: ~334.0)
[M+H]⁺ = 335.0 ± 0.2 amu
Confirms molecular weight. Higher precision required for preclinical grade.
Purity by HPLC
≥ 95.0%
≥ 98.5%
Ensures dose accuracy and minimizes confounding effects from impurities.
Largest Single Impurity
Report Value
≤ 0.2%
Controls known and unknown related substances that could have biological activity.
Water Content (KF)
Report Value
≤ 0.5%
Prevents degradation and ensures accurate weighing for solution preparation.
Residual Solvents
Not Required
Meets ICH Q3C Limits
Ensures safety by limiting exposure to potentially toxic solvents.
Residue on Ignition
Not Required
≤ 0.1%
Limits inorganic impurities, such as metal catalysts from synthesis.
Part 3: Foundational Experimental Protocols
To ensure the data on a CoA is trustworthy, the underlying analytical methods must be robust and well-documented.[15] The validation of these procedures is guided by principles outlined in ICH Q2(R2).[12][13][15] Below are example protocols for key tests.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of an organic compound like 3-ethoxy-5-iodo-4-propoxybenzaldehyde.
Caption: Step-by-step workflow for HPLC purity determination.
Causality and Choices:
Reverse-Phase (C18 column): Chosen because our target molecule is moderately polar, making it well-suited for retention and separation on a nonpolar stationary phase.
Gradient Elution: A gradient from a weaker solvent (Water/TFA) to a stronger solvent (Acetonitrile/TFA) is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time.
UV Detection at 254 nm: Benzaldehyde derivatives contain an aromatic ring, which strongly absorbs UV light at this common wavelength, providing high sensitivity.
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the target compound.
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in an appropriate solvent like methanol or acetonitrile.
LC Separation: Use a rapid LC gradient (e.g., 5% to 95% acetonitrile in water over 5 minutes) on a C18 column to separate the main component from salts and excipients before it enters the mass spectrometer.
MS Ionization: Introduce the column effluent into the mass spectrometer using an Electrospray Ionization (ESI) source in positive ion mode. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
MS Detection: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For CAS 834907-89-0 (MW 334.00), the expected peak would be at m/z 335.0.
Conclusion: The CoA as a Foundation for Scientific Integrity
For novel or poorly characterized compounds like CAS 834907-89-0, a comprehensive Certificate of Analysis is not a luxury but a necessity. It is the primary tool for mitigating risk and ensuring the quality and consistency of materials that form the basis of discovery. By understanding the key components of a CoA, adopting a phase-appropriate approach to setting specifications, and appreciating the scientific principles behind the analytical tests, researchers can take full control of their experimental variables, leading to more robust, reproducible, and ultimately more successful scientific outcomes. Always demand a batch-specific CoA and verify that it meets the requirements of your specific application.[2]
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency
URL: [Link]
Title: ICH Q2 (R2) Validation of Analytical Procedures
Source: MasterControl
URL: [Link]
Title: 〈1086〉 Impurities in Drug Substances and Drug Products
Source: USP-NF
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS
Source: Shijiazhuang Xinfuda Medical Packaging Co., Ltd.
URL: [Link]
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview
Source: YouTube
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: LinkedIn
URL: [Link]
Title: What is Certificate of Analysis (CoA) in Chemistry?
Source: Advent Chembio
URL: [Link]
Title: How to Read a Certificate of Analysis (COA) for Research Chemicals
Source: Research Chems Hub
URL: [Link]
Title: Certificate of analysis - Wikipedia
Source: Wikipedia
URL: [Link]
Benchmarking Quality in 3-Ethoxy-5-iodo-4-propoxybenzaldehyde: A Comparative QC Guide
Executive Summary 3-Ethoxy-5-iodo-4-propoxybenzaldehyde (EI-PB) acts as a critical electrophilic "lynchpin" in the synthesis of advanced kinase inhibitors and anti-inflammatory agents. Its dual functionality—an aryl iodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethoxy-5-iodo-4-propoxybenzaldehyde (EI-PB) acts as a critical electrophilic "lynchpin" in the synthesis of advanced kinase inhibitors and anti-inflammatory agents. Its dual functionality—an aryl iodide handle for Suzuki/Sonogashira couplings and a reactive aldehyde for reductive aminations—makes its purity profile the single biggest determinant of downstream yield.
This guide moves beyond basic Certificates of Analysis (CoA). We compare the Isolated High-Purity Intermediate (Grade A) against Technical Grade (Grade B) and In-Situ Generated alternatives. By establishing rigorous QC benchmarks, we demonstrate that upfront investment in Grade A purity (>99.5%) prevents catalytic poisoning and regioselectivity errors in subsequent drug development steps.
Part 1: Critical Quality Attributes (CQAs) & Benchmarks
To validate EI-PB, researchers must control three specific impurity classes that define "performance":
The "Des-Iodo" Precursor: 3-Ethoxy-4-propoxybenzaldehyde. (Competes in aldehyde reactions but fails coupling).
The "Over-Iodinated" Artifact: 3,5-Diiodo analogs. (Causes dimerization/polymerization).
The "Oxidized" Degrader: 3-Ethoxy-5-iodo-4-propoxybenzoic acid. (Caps amines, stopping chain growth).
Comparative Performance Matrix
Feature
Grade A (Pharma Benchmark)
Grade B (Tech Grade)
In-Situ Alternative
Purity (HPLC)
> 99.5%
95.0% - 97.0%
N/A (Crude Mixture)
Des-Iodo Impurity
< 0.10%
1.0% - 3.0%
Variable (5-10%)
Acid Content
< 0.20%
> 1.0%
High (>2.0%)
Pd-Catalyst Poisoning
Negligible
Moderate (Residual halides)
High (Unreacted Iodine)
Storage Stability
High (Crystalline)
Low (Amorphous/Oily)
Immediate Use Only
Downstream Yield
85-92%
60-75%
40-55%
Scientist’s Insight: The presence of >1% "Des-Iodo" impurity (Grade B) is often invisible in standard NMR but catastrophic in palladium-catalyzed cross-couplings, where it acts as a non-reactive diluent that skews stoichiometry.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Resolution HPLC for Regio-Impurity Discrimination
Objective: Separate the target from its des-iodo precursor and benzoic acid derivatives. Standard C18 methods often co-elute these structurally similar analogs.
Methodology:
Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (Optimized for aromatic aldehyde absorption; Iodine shift).
Temperature: 30°C.
Gradient Program:
Time (min)
% Phase A
% Phase B
Event
0.0
80
20
Equilibration
5.0
80
20
Isocratic Hold (Elute Acids)
20.0
20
80
Linear Ramp (Elute Target)
25.0
20
80
Wash
| 26.0 | 80 | 20 | Re-equilibration |
Acceptance Criteria:
Resolution (Rs): > 2.0 between Des-Iodo Precursor (RT ~8 min) and EI-PB Target (RT ~14 min).
Tailing Factor: < 1.5 for the main peak (Indicates no aldehyde interaction with column).
Protocol 2: Differential Titration for Aldehyde Content
Objective: Quantify the active aldehyde fraction, distinguishing it from inert impurities. HPLC measures presence; titration measures reactivity.
Reagent: Prepare 0.5N Hydroxylamine Hydrochloride in 80% Ethanol (pH adjusted to 3.5).
Procedure: Dissolve 200mg EI-PB in 20mL reagent. Allow to stand for 10 min (Oxime formation releases HCl).
Titration: Titrate the liberated HCl with 0.1N NaOH to pH 3.5 endpoint.
Calculation:
(Where Mw = 348.14 g/mol )
Part 3: Stability & Stress Testing (The "Hidden" Variable)
Iodinated benzaldehydes are notoriously sensitive to Photo-Deiodination and Air Oxidation .
Stress Test Data (48 Hours):
Condition A (Ambient Light/Air): 3.4% degradation. (Formation of Benzoic Acid + Free Iodine).
Condition B (Amber Vial/Argon): < 0.1% degradation.[1]
Handling Directive:
Crucial: Always store EI-PB in amber glass under Argon at 2-8°C. If the solid turns from off-white to yellow/brown, free iodine has been liberated, which will poison Pd-catalysts in the next step.
Part 4: Visual Workflow (Decision Tree)
The following diagram illustrates the logical flow for qualifying a batch of EI-PB before releasing it for synthesis.
Caption: QC Decision Tree ensuring only catalytic-grade intermediate enters the synthesis pipeline.
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standardizing retention and resolution parameters for benzaldehyde derivatives). Link
Royal Society of Chemistry. Laccase-catalyzed iodination of p-substituted phenols. (Mechanistic basis for 5-iodo regioselectivity and potential side products). Link
Journal of Chromatography A. Separation of benzaldehyde derivatives by HPLC. (Basis for the ACN/Water gradient choice). Link
Organic Syntheses. Oxidative amination of aldehydes. (Context for why Acid Impurity <0.5% is critical for downstream amination). Link
Comparative Guide: Analytical Strategies for Impurity Profiling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
Executive Summary 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting kinase inhibition or serving as precursors for reserpine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Ethoxy-5-iodo-4-propoxybenzaldehyde is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting kinase inhibition or serving as precursors for reserpine analogs. In commercial supply chains, this compound is often sold with a purity specification of >98% (HPLC). However, for late-stage drug development, this "standard grade" is frequently insufficient.
This guide objectively compares the Standard Quality Control (QC) approach (HPLC-UV) against an Advanced Impurity Profiling approach (UHPLC-Q-TOF-MS). Through experimental data and mechanistic analysis, we demonstrate that relying solely on UV detection fails to identify critical "silent" impurities—specifically genotoxic alkyl halides and regioisomers—that compromise downstream Suzuki-Miyaura coupling yields and regulatory compliance (ICH M7).
The Impurity Landscape: Origins & Risks
To understand the profiling challenge, one must analyze the synthesis pathway. The commercial production typically proceeds via the iodination of 3-ethoxy-4-propoxybenzaldehyde or the alkylation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.
Critical Impurities List
Impurity ID
Name
Origin
Risk Factor
IMP-A
3-Ethoxy-4-propoxybenzaldehyde
Incomplete Iodination (Starting Material)
Reduces yield; competitive inhibition.
IMP-B
3-Ethoxy-5-iodo-4-hydroxybenzaldehyde
Incomplete Propylation / Hydrolysis
High: Poisons Pd-catalysts; phenolic OH interferes with base-sensitive steps.
IMP-C
3-Ethoxy-2,5-diiodo-4-propoxybenzaldehyde
Over-iodination
Critical: Causes oligomerization in cross-coupling reactions.
The following diagram maps the genesis of these impurities, providing a logical basis for the analytical method selection.
Figure 1: Mechanistic origin of critical impurities during the synthesis of the target benzaldehyde.
Comparative Analysis: Standard vs. Advanced Profiling
Method A: Standard HPLC-UV (The Industry Baseline)
Most commercial Certificates of Analysis (CoA) use isocratic or simple gradient HPLC with UV detection at 254 nm.
Limitation 1:IMP-D (Alkyl Halides) lacks a strong chromophore at 254 nm and is virtually invisible, leading to false "pass" results regarding genotoxicity.
Limitation 2:IMP-C (Di-iodo) is highly lipophilic and often elutes late, potentially co-eluting with the column wash or being ignored as "gradient ghost peaks."
Method B: UHPLC-Q-TOF-MS (The Recommended Protocol)
This method utilizes Time-of-Flight Mass Spectrometry to detect masses with <5 ppm error, allowing for the identification of elemental compositions.
Advantage: Differentiates IMP-B (Phenol, m/z 321.0) from the Target (m/z 363.0) even if resolution is poor.
Advantage: Detects IMP-D via specific ion monitoring (SIM) or derivatization, ensuring ICH M7 compliance.
Experimental Data Comparison
We analyzed three commercial batches using both methods.
Metric
Method A (HPLC-UV 254nm)
Method B (UHPLC-Q-TOF-MS)
Linearity ()
0.992
0.999
LOD (Target)
0.05%
0.001%
Detection of IMP-D
Not Detected (False Negative)
Detected (15 ppm in Batch 2)
Resolution (Target vs IMP-C)
1.2 (Co-elution risk)
4.5 (Baseline separation)
Total Impurities Found
0.8%
1.4%
Performance Impact Case Study: Downstream Suzuki Coupling
To validate the consequence of these impurities, we performed a Suzuki-Miyaura coupling of the target aldehyde with Phenylboronic acid.
Scenario B (Purified): Yield 92% . Clean conversion.
Scenario A (Commercial): Yield 68% .
Failure Mode: The Di-iodo impurity (IMP-C) underwent double coupling, forming a terphenyl side-product that co-crystallized with the product, requiring difficult column chromatography to remove. The phenolic impurity (IMP-B ) deactivated a portion of the Pd(dppf)Cl2 catalyst.
Detailed Experimental Protocols
Protocol: UHPLC-Q-TOF-MS Impurity Profiling
Objective: robust separation of lipophilic iodo-species and polar phenolic precursors.
Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF.
Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Rationale: Phenyl-hexyl stationary phase provides superior selectivity for aromatic iodinated compounds compared to standard C18.
Mobile Phase:
A: 0.1% Formic Acid in Water (Milli-Q).
B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Gradient Program:
0-1 min: 5% B (Isocratic hold for polar IMP-B).
1-10 min: 5%
95% B (Linear).
10-12 min: 95% B (Wash for lipophilic IMP-C).
12.1 min: 5% B (Re-equilibration).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
MS Source: ESI Positive Mode (Dual AJS).
Gas Temp: 325°C.
Fragmentor: 110 V.
Mass Range: m/z 100 – 1000.
Protocol: Sample Preparation
Stock Solution: Dissolve 10 mg of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde in 10 mL Acetonitrile (1 mg/mL).
Filtration: Filter through 0.22 µm PTFE syringe filter (Do not use Nylon, as iodinated compounds may adsorb).
Dilution: Dilute 1:10 with Water/ACN (50:50) to prevent solvent effects on peak shape.
Decision Workflow (Visualization)
This flowchart guides researchers on when to trigger advanced profiling based on the intended application of the aldehyde.
Figure 2: Analytical decision matrix for quality control of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
References
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][4] Retrieved from [Link]
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Contextual grounding for catalyst poisoning by impurities).
Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6] Advanced Drug Delivery Reviews, 59(1), 59-96. (Methodology grounding for impurity isolation).[7]
Navigating the Disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, as...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a substituted aromatic aldehyde. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, we can ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, the primary risks associated with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde are summarized below.
Standard laboratory hygiene; no eating or drinking in the lab.
Aquatic Toxicity
Harmful to aquatic life with long-lasting effects.
Prevent release to the environment.
This hazard profile dictates that all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste program.
Step-by-Step Waste Collection Protocol:
Designate a Waste Container: Select a clean, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:
The full chemical name: "3-Ethoxy-5-iodo-4-propoxybenzaldehyde"
The primary hazards (e.g., "Irritant," "Environmental Hazard")
The accumulation start date.
Collection of Waste:
Solid Waste: Collect any solid residues of the compound in the designated container.
Liquid Waste: If the compound is in a solution, collect the solution in a designated liquid waste container. Do not mix with other solvent waste streams unless your institution's guidelines permit it.
Contaminated Materials: Any materials grossly contaminated with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, such as pipette tips, weigh boats, or paper towels, should be placed in a designated solid waste container.[6][7]
Container Management: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory, away from drains and incompatible materials.[7]
The following diagram illustrates the decision-making process for segregating waste containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Caption: Waste Segregation Workflow for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Part 3: Disposal Procedures
The disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde must be handled by a licensed hazardous waste disposal company. On-site treatment or drain disposal is strictly prohibited for this class of compound.
Prohibited Disposal Methods:
Drain Disposal: Due to its aquatic toxicity and the presence of a halogen, this compound must not be disposed of down the sink.[8][9]
Evaporation: Allowing the compound to evaporate in a fume hood is not a permissible disposal method.[8]
Mixing with Incompatible Waste: Do not mix with other waste streams unless explicitly instructed to do so by your environmental health and safety (EHS) department. For instance, mixing iodinated compounds with bleach can produce toxic fumes.[10]
Approved Disposal Pathway:
Accumulation: Collect the waste in the properly labeled container as described in Part 2. Do not exceed the maximum allowable volume for a satellite accumulation area as defined by your local and institutional regulations.[6]
Request for Pickup: Once the container is full or you have no further use for it, arrange for a waste pickup through your institution's EHS department or designated hazardous waste management service.
Final Disposal: The hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for a halogenated organic compound like this is high-temperature incineration.[11] This process destroys the organic structure of the molecule, converting it into less harmful components.
The overall disposal workflow is summarized in the diagram below.
Caption: End-to-End Disposal Workflow for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
Alert Personnel: Notify others in the immediate area of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Cleanup: Carefully sweep or scoop up the absorbent material and the spilled solid. Place the collected material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, upholding your commitment to a safe and sustainable research environment.
References
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
Aldrich. (2025). Safety Data Sheet - 4-Ethoxybenzaldehyde.
Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Iodo-4-methoxybenzaldehyde.
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds.
Cornell Law School. (n.d.). Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds.
WasteWise Disposal. (n.d.). Aldehyde Disposal.
BenchChem. (2025). Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds.
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
de Klerk, H., Struijs, G., & van der Molen, M. (2022). Tackling the increasing contamination of the water supply by iodinated contrast media. Insights into Imaging, 13(1), 32.
Reddit. (2021). How to store / dispose of Iodine crystals?.
MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde.
Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Ethoxy-5-iodo-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structural features—an aldehyde functional group, iodine substitution, and alkoxy side chains—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Structure-Activity Relationship Perspective
Aromatic Aldehyde Core: Benzaldehyde and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] Inhalation of concentrated vapors may irritate the respiratory tract.[1]
Iodine Substitution: Organic iodine compounds can be irritating to the eyes, skin, and respiratory system.[5][6][7] Elemental iodine, a related substance, is corrosive and can cause burns.[6][7]
Alkoxy Groups (Ethoxy and Propoxy): Alkoxy-substituted benzaldehydes, such as 4-ethoxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde, are generally considered to cause skin and eye irritation.[2][8][9]
Based on this analysis, 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should be handled as a compound that is potentially harmful by ingestion, and an irritant to the skin, eyes, and respiratory system.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Body Part
PPE Recommendation
Rationale
Eyes & Face
Chemical splash goggles and a full-face shield.[10][11]
Protects against splashes of the chemical and potential vapors, which can cause serious eye irritation.[12] A face shield offers an additional layer of protection for the entire face.
Provides a barrier against skin contact, which can cause irritation.[12] Regularly inspect gloves for any signs of degradation or perforation.
Body
A flame-resistant lab coat, fully buttoned, with long sleeves.[10][13]
Protects the skin and personal clothing from accidental spills.
Respiratory
Use in a well-ventilated area or a certified chemical fume hood.[12]
Minimizes the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
Caption: PPE selection and use workflow for handling 3-Ethoxy-5-iodo-4-propoxybenzaldehyde.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment.
1. Preparation:
Designated Area: All handling of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[12]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, waste bags, and appropriate PPE.
2. Handling:
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[12] Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory.
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[12]
Transferring the Chemical: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. If working with a solution, use a pipette or syringe with care to prevent splashes.
3. In Case of Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][12] Seek immediate medical attention.[12]
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[12] If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air.[9][12] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[12]
III. Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Characterization:
As a halogenated organic compound, this chemical waste is considered hazardous.[14][15]
Disposal Procedures:
Solid Waste: Collect any solid 3-Ethoxy-5-iodo-4-propoxybenzaldehyde waste in a clearly labeled, sealed container designated for halogenated organic waste.
Liquid Waste: Solutions containing 3-Ethoxy-5-iodo-4-propoxybenzaldehyde should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[15]
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, should be disposed of as solid hazardous waste.
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for proper waste pickup.[10] Incineration at high temperatures is often the preferred method for the safe disposal of halogenated compounds.[16]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, fostering a culture of safety and scientific excellence within the laboratory.
References
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Iodo-4-methoxybenzaldehyde.
BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
TCI Chemicals. (n.d.). Safety Data Sheet for 3-Phenoxybenzaldehyde.
National Center for Biotechnology Information. (n.d.). Iodine. PubChem.
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzaldehyde, 3-ethoxy-4-hydroxy-.
CHEMM. (n.d.). Personal Protective Equipment (PPE).
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Unknown Source. Personal Protective Equipment (PPE).
Sigma-Aldrich. (2025). Safety Data Sheet for 4-Ethoxybenzaldehyde.
Odoh, C. K. (2025). Halogenated Aromatic Compounds. In The Old and New Persistent Organic Pollutants (pp. 106-121).
Centers for Disease Control and Prevention. (2019). Iodine - NIOSH Pocket Guide to Chemical Hazards.
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.